5-Methylisochroman
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
5-methyl-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C10H12O/c1-8-3-2-4-9-7-11-6-5-10(8)9/h2-4H,5-7H2,1H3 |
InChI Key |
LKMBMMQMAVRFMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCOCC2=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 5-Methylisochroman from 2-Methylphenethyl Alcohol: A Technical Guide
The proposed synthesis relies on the acid-catalyzed cyclization of 2-methylphenethyl alcohol with a formaldehyde equivalent, a variation of the oxa-Pictet-Spengler reaction. This intramolecular etherification is a common and effective method for the preparation of the isochroman scaffold.
Experimental Protocol
The following protocol is a proposed method for the synthesis of 5-Methylisochroman from 2-methylphenethyl alcohol. This procedure is adapted from established methods for the synthesis of unsubstituted isochroman.
Reaction: Acid-catalyzed cyclization of 2-methylphenethyl alcohol with paraformaldehyde.
Reagents and Materials:
-
2-Methylphenethyl alcohol
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (37%)
-
Dichloromethane
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2-methylphenethyl alcohol (1 equivalent) in a suitable solvent such as dichloromethane, add paraformaldehyde (1.5 equivalents).
-
Slowly add concentrated hydrochloric acid (catalytic amount) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 40-50°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a 5% aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. The yield is an estimate based on similar reported isochroman syntheses.
| Parameter | Value |
| Reactant | 2-Methylphenethyl Alcohol |
| Product | This compound |
| Molecular Formula | C10H12O |
| Molecular Weight | 148.20 g/mol |
| Appearance | Colorless oil (expected) |
| Expected Yield | 70-85% |
| Boiling Point | Not available |
Synthetic Pathway
The following diagram illustrates the proposed synthetic pathway for the conversion of 2-methylphenethyl alcohol to this compound.
Caption: Synthesis of this compound from 2-methylphenethyl alcohol.
Characterization of 5-Methylisochroman: A Technical Guide Using NMR and Mass Spectrometry
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive guide to the characterization of the heterocyclic compound 5-Methylisochroman, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document outlines the predicted spectral data, detailed experimental protocols for acquiring such data, and the logical workflows involved in the structural elucidation of this molecule.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, this guide presents predicted ¹H NMR, ¹³C NMR, and mass spectrometry data. These predictions are based on established principles of spectroscopy and by referencing the known spectral data of the parent compound, isochroman, and considering the substituent effects of a methyl group on the aromatic ring.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons. The chemical shifts are influenced by the electron-donating nature of the ether oxygen and the methyl group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-8 | 7.10 | d | 7.5 |
| H-7 | 7.15 | t | 7.5 |
| H-6 | 6.95 | d | 7.5 |
| H-1 | 4.75 | s | - |
| H-3 | 3.90 | t | 6.0 |
| H-4 | 2.85 | t | 6.0 |
| 5-CH₃ | 2.30 | s | - |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of this compound. The predicted chemical shifts are based on the known spectrum of isochroman and the expected shielding/deshielding effects of the methyl substituent.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-8a | 135.5 |
| C-4a | 133.0 |
| C-5 | 130.0 |
| C-7 | 128.5 |
| C-6 | 127.0 |
| C-8 | 126.5 |
| C-1 | 68.0 |
| C-3 | 65.0 |
| C-4 | 28.0 |
| 5-CH₃ | 21.0 |
Predicted Mass Spectrometry Data
The electron ionization mass spectrum of this compound is predicted to show a prominent molecular ion peak and characteristic fragmentation patterns arising from the isochroman core and the methyl substituent.
| m/z | Predicted Relative Intensity (%) | Proposed Fragment |
| 148 | 80 | [M]⁺ |
| 133 | 100 | [M - CH₃]⁺ |
| 118 | 40 | [M - CH₂O]⁺ |
| 105 | 60 | [C₈H₉]⁺ |
| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 30 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR and MS data are crucial for accurate structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2.1.2. ¹H NMR Acquisition:
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.28 s
-
Spectral Width: 20 ppm
2.1.3. ¹³C NMR Acquisition:
-
Instrument: 125 MHz NMR Spectrometer (on a 500 MHz system)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.09 s
-
Spectral Width: 240 ppm
Gas Chromatography-Mass Spectrometry (GC-MS)
2.2.1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in dichloromethane.
-
Dilute the stock solution to a final concentration of 10 µg/mL with dichloromethane.
2.2.2. GC-MS Analysis:
-
Instrument: Agilent GC-MS system (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of the characterization process.
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship between molecular structure and spectroscopic data.
Caption: Predicted mass spectral fragmentation pathway of this compound.
This technical guide serves as a valuable resource for the analytical characterization of this compound, providing predicted data and standardized protocols to aid in its identification and further study in drug discovery and development.
5-Methylisochroman: A Technical Guide to its Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochromans are a class of bicyclic ether heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules. Their derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide focuses on the physical and chemical properties of a specific derivative, 5-Methylisochroman. Due to the limited availability of experimental data for this particular compound, this guide supplements known information with data from closely related analogs and general characteristics of the isochroman scaffold.
Physicochemical Properties
| Property | Value (for 4-Methylisochroman) | Data Source |
| Molecular Formula | C₁₀H₁₂O | GSRS |
| Molecular Weight | 148.2 g/mol | GSRS |
| Stereochemistry | Racemic | GSRS |
Note: The data presented above is for 4-Methylisochroman and is used as a proxy due to the absence of specific data for this compound.
Spectral Data
Detailed spectral data for this compound is not published. However, the expected characteristic signals can be inferred from the general knowledge of the isochroman structure and the presence of a methyl group on the aromatic ring.
¹H NMR:
-
Aromatic Protons: Signals in the range of δ 6.8-7.2 ppm. The substitution pattern will influence the multiplicity.
-
Methylene Protons (-CH₂-O-): A singlet or AB quartet around δ 4.5-5.0 ppm.
-
Methylene Protons (-CH₂-Ar): A triplet around δ 2.8-3.0 ppm.
-
Methyl Protons (-CH₃): A singlet around δ 2.2-2.4 ppm.
¹³C NMR:
-
Aromatic Carbons: Signals in the range of δ 120-140 ppm.
-
Methylene Carbon (-CH₂-O-): A signal around δ 65-70 ppm.
-
Methylene Carbon (-CH₂-Ar): A signal around δ 25-30 ppm.
-
Methyl Carbon (-CH₃): A signal around δ 15-20 ppm.
Infrared (IR) Spectroscopy:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C-O-C stretching (ether): ~1050-1150 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): Expected at m/z = 148.
-
Fragmentation: Common fragmentation patterns for isochromans involve the loss of fragments from the dihydro-pyran ring. A prominent fragment would likely be observed from benzylic cleavage.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and widely applicable method for the synthesis of isochroman derivatives is the oxa-Pictet-Spengler reaction.
General Synthesis of Isochromans via Oxa-Pictet-Spengler Reaction
This method involves the acid-catalyzed cyclization of a β-arylethyl alcohol with an aldehyde or ketone. For the synthesis of this compound, the starting materials would be 2-(2-methylphenyl)ethanol and formaldehyde.
Materials:
-
2-(2-methylphenyl)ethanol
-
Formaldehyde (or paraformaldehyde)
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid)
-
Anhydrous, non-polar solvent (e.g., toluene, dichloromethane)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(2-methylphenyl)ethanol in the chosen anhydrous solvent, add formaldehyde (or paraformaldehyde).
-
Add the acid catalyst to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield this compound.
Characterization: The structure of the synthesized this compound would be confirmed using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) as detailed in the spectral data section.
Biological Activity of Isochroman Derivatives
Specific biological activities for this compound have not been reported. However, the isochroman scaffold is present in numerous compounds with a wide range of pharmacological effects. Isochroman derivatives have been reported to exhibit:
-
Anticancer Activity: Some derivatives have shown cytotoxicity against various cancer cell lines.
-
Antimicrobial Activity: Antibacterial and antifungal properties have been observed in several isochroman-containing compounds.
-
Anti-inflammatory Effects: Certain derivatives have demonstrated the ability to modulate inflammatory pathways.
-
Antioxidant Properties: The isochroman ring system can be found in some natural antioxidants.
The biological profile of this compound would require specific screening and investigation. The methyl substitution at the 5-position on the aromatic ring could influence its lipophilicity and steric interactions with biological targets, potentially leading to unique pharmacological properties compared to other derivatives.
Visualizations
As no specific signaling pathways involving this compound have been identified, the following diagram illustrates a general experimental workflow for its synthesis and characterization.
Caption: General workflow for the synthesis and characterization of this compound.
This compound is a derivative of the pharmacologically relevant isochroman scaffold. While specific experimental data for this compound is scarce, this guide provides an overview of its expected physicochemical properties, spectral characteristics, and a plausible synthetic route based on established methods for this class of compounds. The diverse biological activities of isochroman derivatives suggest that this compound could be a valuable target for further investigation in drug discovery and development programs. Future research should focus on the synthesis, detailed characterization, and biological evaluation of this specific molecule to fully elucidate its potential.
Unveiling the Secrets of 5-Methylisochroman Natural Products: A Technical Guide to Discovery and Isolation
A deep dive into the discovery, isolation, and characterization of 5-Methylisochroman natural products, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. This document outlines the methodologies for extracting these valuable compounds from their natural sources, with a specific focus on a novel isochroman isolated from a marine endophytic fungus.
The quest for novel bioactive compounds has led researchers to explore diverse ecological niches, with marine microorganisms emerging as a particularly rich source of unique chemical scaffolds. Among these are the this compound natural products, a class of compounds that has garnered interest for its potential therapeutic applications. This guide provides a detailed overview of the processes involved in the discovery and isolation of these molecules, exemplified by the successful characterization of 6-hydroxy-3-methylisochroman-5-carboxylic acid from a marine-derived endophytic fungus.
Discovery of a Novel this compound from a Marine Endophytic Fungus
A significant discovery in this class is the isolation of 6-hydroxy-3-methylisochroman-5-carboxylic acid , a new isochroman natural product, from the marine endophytic fungus designated as 1893#.[1][2] This fungus, isolated from a mangrove environment, has proven to be a producer of unique secondary metabolites. The identification of this compound underscores the potential of marine-derived fungi as a source for novel drug leads.
Experimental Protocols for Isolation and Characterization
The successful isolation and characterization of this compound natural products hinge on a series of meticulous experimental procedures. The following protocols are based on established methodologies for the isolation of secondary metabolites from fungal cultures.
Fungal Cultivation and Extraction
The initial step involves the large-scale cultivation of the source organism. The marine endophytic fungus 1893# is typically cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), to encourage the production of secondary metabolites.
Cultivation and Extraction Workflow
Caption: General workflow for the cultivation of marine fungus and extraction of secondary metabolites.
Detailed Protocol:
-
Fermentation: The marine endophytic fungus 1893# is cultured in a liquid medium, such as Potato Dextrose Broth (PDB), for an extended period, typically 28 days, to allow for the biosynthesis and accumulation of secondary metabolites.
-
Extraction: Following incubation, the fungal culture is separated into the mycelial mass and the culture broth by filtration.
-
The culture filtrate is subjected to solvent-solvent extraction, typically with ethyl acetate, to partition the organic-soluble metabolites.
-
The mycelium is extracted separately, often with methanol, to recover any intracellular compounds.
-
-
Concentration: The organic extracts from both the filtrate and the mycelium are concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract, a complex mixture of various compounds, is then subjected to a series of chromatographic techniques to isolate the target this compound natural products.
Purification Workflow
Caption: A typical chromatographic purification workflow for the isolation of a target natural product.
Detailed Protocol:
-
Column Chromatography: The crude extract is initially fractionated using column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol) is used to elute the compounds based on their affinity for the stationary phase.
-
Thin-Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing the compounds of interest.
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compounds are further purified by preparative HPLC, which offers higher resolution and leads to the isolation of pure compounds.
Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Key Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound.
Quantitative Data
The following table summarizes the key quantitative data for the isolated this compound natural product, 6-hydroxy-3-methylisochroman-5-carboxylic acid.
| Parameter | Value |
| Compound Name | 6-hydroxy-3-methylisochroman-5-carboxylic acid |
| Source Organism | Marine Endophytic Fungus 1893# |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208 |
| Appearance | White powder |
| ¹H NMR Data | Refer to original publication for detailed shifts and coupling constants |
| ¹³C NMR Data | Refer to original publication for detailed chemical shifts |
| Biological Activity | To be determined |
Note: Detailed spectroscopic data should be referenced from the primary literature.
Biological Significance and Future Directions
The discovery and isolation of novel this compound natural products from marine endophytic fungi open up new avenues for drug discovery and development. The unique structural features of these compounds make them promising candidates for screening against a variety of therapeutic targets. Further research is warranted to fully elucidate the biological activities and mechanisms of action of these fascinating molecules. The detailed methodologies provided in this guide aim to facilitate the continued exploration of this important class of natural products.
References
A Technical Guide to the Putative Biosynthesis of (R)-4,6,8-trihydroxy-5-methylisochroman-1-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biosynthetic pathway for (R)-4,6,8-trihydroxy-5-methylisochroman-1-one has not been experimentally elucidated in published literature to date. The following guide presents a scientifically plausible, hypothetical pathway based on established principles of fungal polyketide biosynthesis and analogies to characterized pathways of structurally related isochromanone natural products. This document is intended to serve as a foundational resource to guide future research in this area.
Abstract
(R)-4,6,8-trihydroxy-5-methylisochroman-1-one is a polyketide metabolite with a chemical structure suggestive of a fungal origin. While its direct biosynthetic pathway remains uncharacterized, this technical guide outlines a putative enzymatic route for its formation. We propose a pathway initiated by a Type I iterative polyketide synthase (PKS), involving the sequential condensation of acetyl-CoA and malonyl-CoA units, with the incorporation of a methyl group likely via a C-methyltransferase domain or the utilization of propionyl-CoA as a starter unit. Subsequent reductive and oxidative tailoring steps are hypothesized to yield the final isochromanone structure. This guide provides a detailed breakdown of the proposed enzymatic steps, the requisite enzyme domains, hypothetical experimental protocols for pathway elucidation, and visual diagrams of the proposed biosynthetic logic. All quantitative and descriptive data are presented in a structured format to aid in research and development efforts.
Introduction to Fungal Isochromanone Biosynthesis
Fungal polyketides are a diverse class of secondary metabolites with a wide range of biological activities.[1] Among these, isochromanone derivatives are biosynthesized by large, multifunctional enzymes known as Type I polyketide synthases (PKSs).[1][2] These PKSs function as enzymatic assembly lines, iteratively condensing simple acyl-CoA precursors to form a polyketide chain.[3] The final structure of the polyketide is determined by the sequence of enzymatic domains within the PKS, which can include ketosynthase (KS), acyltransferase (AT), ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains.[1] Additional tailoring enzymes, such as methyltransferases, hydroxylases (e.g., P450 monooxygenases), and cyclases, further modify the polyketide backbone to generate the final natural product.[4]
The structure of (R)-4,6,8-trihydroxy-5-methylisochroman-1-one strongly suggests a polyketide origin. Key structural features supporting this are the isochromanone core, the pattern of hydroxylation, and the presence of a methyl group on the aromatic ring. This guide will propose a biosynthetic pathway consistent with these features.
Proposed Biosynthetic Pathway
The biosynthesis of (R)-4,6,8-trihydroxy-5-methylisochroman-1-one is hypothesized to proceed through the following key stages:
-
Polyketide Chain Assembly: A Type I iterative PKS assembles a pentaketide chain.
-
Reductive Tailoring: Specific ketoreductase domains stereoselectively reduce keto groups to hydroxyls.
-
C-Methylation: A methyl group is incorporated at the C-5 position.
-
Cyclization and Aromatization: The polyketide chain undergoes cyclization and subsequent aromatization to form the isochromanone ring system.
-
Post-PKS Hydroxylation: Additional hydroxyl groups are installed by tailoring enzymes.
Polyketide Chain Assembly and Initial Tailoring
The assembly of the polyketide backbone is proposed to be catalyzed by a Type I iterative PKS. The process would begin with the loading of a starter unit onto the acyl carrier protein (ACP) domain of the PKS. This is followed by sequential condensation with malonyl-CoA extender units. The methyl group at C-5 could be incorporated in two ways:
-
Hypothesis A: Propionyl-CoA Starter Unit: The PKS could utilize a propionyl-CoA starter unit, which would result in the methyl group at the terminus of the growing polyketide chain.
-
Hypothesis B: C-Methylation: Alternatively, an acetyl-CoA starter unit could be used, with a C-methyltransferase (C-MeT) domain within the PKS or a separate tailoring enzyme catalyzing the methylation of the polyketide chain using S-adenosyl methionine (SAM) as a methyl donor.
Subsequent ketoreduction steps, catalyzed by KR domains, would introduce the hydroxyl groups at positions C-4 and C-8. The stereochemistry at C-4 would be determined by the specific KR domain.
Cyclization, Aromatization, and Final Tailoring
Following the assembly and initial tailoring of the polyketide chain, a thioesterase (TE) or product template (PT) domain would catalyze the cyclization of the linear polyketide to form the isochromanone ring. Subsequent aromatization would lead to a dihydroxymellein-like intermediate. The final hydroxylation at C-6 could be catalyzed by a P450 monooxygenase, a common tailoring enzyme in fungal secondary metabolism.
Proposed Enzymology and Gene Cluster
Based on the proposed pathway, a hypothetical biosynthetic gene cluster (BGC) for (R)-4,6,8-trihydroxy-5-methylisochroman-1-one would contain the following key genes:
| Proposed Gene | Enzyme/Protein | Proposed Function |
| pksA | Type I Iterative Polyketide Synthase | Assembly of the pentaketide backbone, including KS, AT, KR, ACP, and TE/PT domains. May also contain a C-MeT domain. |
| mtrA | S-adenosyl-L-methionine-dependent Methyltransferase | C-methylation of the polyketide intermediate (if not part of the PKS). |
| cypA | Cytochrome P450 Monooxygenase | Post-PKS hydroxylation at C-6. |
| cprA | Cytochrome P450 Reductase | Electron donor for CypA. |
| tfA | Transcription Factor | Regulation of gene expression within the BGC. |
| trpA | Transporter Protein | Export of the final product out of the fungal cell. |
Visualization of the Proposed Biosynthetic Pathway and Experimental Workflow
The following diagrams illustrate the proposed biosynthetic pathway and a potential experimental workflow for its elucidation.
Caption: Proposed biosynthetic pathway for (R)-4,6,8-trihydroxy-5-methylisochroman-1-one.
Caption: Experimental workflow for the elucidation of the biosynthetic pathway.
Hypothetical Experimental Protocols
The following protocols are provided as a guide for researchers aiming to elucidate the biosynthetic pathway of (R)-4,6,8-trihydroxy-5-methylisochroman-1-one.
Identification of a Putative Biosynthetic Gene Cluster
-
Genome Sequencing: Sequence the genome of a known producing fungal strain using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies.
-
Bioinformatic Analysis: Assemble the genome and use bioinformatics tools such as antiSMASH or funSMASH to identify putative secondary metabolite biosynthetic gene clusters. Search for clusters containing a Type I PKS gene, along with genes for tailoring enzymes like methyltransferases and P450 monooxygenases.
Functional Characterization of the Gene Cluster
-
Gene Deletion: Create targeted gene deletions of the PKS gene and other putative tailoring enzyme genes in the producing organism using CRISPR-Cas9 or homologous recombination.
-
Metabolite Profiling: Culture the wild-type and mutant strains under producing conditions. Extract the secondary metabolites and analyze the extracts by HPLC-MS/MS. Compare the metabolite profiles to identify the loss of the target compound in the mutant strains.
-
Heterologous Expression: Clone the entire putative BGC into a well-characterized fungal expression host, such as Aspergillus nidulans or Saccharomyces cerevisiae. Culture the transformed host and analyze the culture broth for the production of (R)-4,6,8-trihydroxy-5-methylisochroman-1-one.
In Vitro Enzymatic Assays
-
Protein Expression and Purification: Individually clone the PKS and tailoring enzyme genes into an expression vector (e.g., pET vectors for E. coli expression). Express and purify the recombinant proteins.
-
Enzyme Assays:
-
PKS Assay: Provide the purified PKS with acetyl-CoA (or propionyl-CoA), malonyl-CoA, NADPH, and SAM (if a C-MeT domain is present). Analyze the reaction products by LC-MS to identify the polyketide product.
-
Tailoring Enzyme Assays: Incubate the purified tailoring enzymes with the product of the PKS reaction (or a synthesized substrate) and necessary cofactors (e.g., O2 and NADPH for P450s). Analyze the reaction products to confirm the function of each enzyme.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical quantitative data that could be obtained from the experimental protocols described above.
| Experiment | Metric | Wild-Type Strain | ΔpksA Mutant | ΔcypA Mutant | Heterologous Host |
| Metabolite Production | Titer of (R)-4,6,8-trihydroxy-5-methylisochroman-1-one (mg/L) | 50 ± 5 | Not Detected | Not Detected | 15 ± 2 |
| Precursor Identification | Accumulation of Intermediate X (relative abundance) | 1.0 | Not Detected | 15.0 ± 2.5 | 0.5 |
| Enzyme Kinetics (PKS) | kcat (s⁻¹) | 0.5 ± 0.05 | - | - | - |
| Enzyme Kinetics (PKS) | Km (Malonyl-CoA) (µM) | 50 ± 10 | - | - | - |
| Enzyme Kinetics (CypA) | kcat (s⁻¹) | 2.0 ± 0.2 | - | - | - |
| Enzyme Kinetics (CypA) | Km (Intermediate X) (µM) | 25 ± 5 | - | - | - |
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for understanding the biosynthesis of (R)-4,6,8-trihydroxy-5-methylisochroman-1-one. The proposed pathway, based on established principles of fungal polyketide synthesis, offers a solid foundation for future experimental investigation. The detailed experimental protocols and visualizations are intended to accelerate research efforts aimed at elucidating the precise enzymatic machinery responsible for the production of this and structurally related natural products. The confirmation of this biosynthetic pathway will not only advance our fundamental understanding of fungal secondary metabolism but also open avenues for the bioengineering of novel isochromanone derivatives with potential applications in drug discovery and development.
References
"CAS number and molecular structure of 5-Methylisochroman"
For the attention of: Researchers, scientists, and drug development professionals.
Molecular Structure and Identification
While the exact CAS number for 5-Methylisochroman could not be retrieved, the molecular formula is expected to be C10H12O. For the related compound, 4-Methylisochroman, the following identifiers have been established.
Table 1: Chemical Identifiers for 4-Methylisochroman
| Identifier | Value |
| CAS Number | 26164-08-9 |
| Molecular Formula | C10H12O[1] |
| Molecular Weight | 148.2 g/mol [1] |
| InChI | InChI=1S/C10H12O/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8H,6-7H2,1H3 |
| InChIKey | KFOXDILMEHCWMS-UHFFFAOYSA-N |
| SMILES | CC1COCc2ccccc12 |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not available. The properties of the related compound, 4-Methylisochroman, are provided below for comparative purposes.
Table 2: Physicochemical Properties of 4-Methylisochroman
| Property | Value |
| Stereochemistry | RACEMIC[1] |
| Optical Activity | ( + / - )[1] |
| Defined Stereocenters | 0 / 1[1] |
| Charge | 0[1] |
Experimental Protocols and Biological Activity
Currently, there are no published, detailed experimental protocols or biological activity data specifically associated with this compound in the public domain. Research into this specific isomer may be limited or not yet disclosed.
Signaling Pathways and Experimental Workflows
Due to the absence of specific biological data for this compound, no signaling pathways or experimental workflows involving this compound can be depicted.
Logical Representation of Available Information
The following diagram illustrates the current status of information regarding this compound.
Caption: Information availability for this compound.
References
A Comprehensive Literature Review of Isochroman Core Structures: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The isochroman scaffold, a privileged heterocyclic motif, is a cornerstone in the architecture of numerous biologically active natural products and synthetic molecules.[1] Its prevalence in compounds exhibiting a wide array of pharmacological properties—including neuroprotective, anticancer, antihypertensive, antifungal, and antioxidant activities—has established it as a significant area of interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth review of the isochroman core, focusing on its synthesis, multifaceted biological activities supported by quantitative data, and the underlying mechanisms of action.
Synthetic Strategies for the Isochroman Core
The construction of the isochroman framework can be achieved through several elegant synthetic methodologies. Key among these are the Oxa-Pictet-Spengler cyclization, gold-catalyzed intramolecular hydroarylation, and other innovative cyclization strategies.
Oxa-Pictet-Spengler Cyclization
A powerful and widely employed method for synthesizing isochromans is the Oxa-Pictet-Spengler cyclization. This reaction typically involves the acid-catalyzed condensation of a β-arylethanol with an aldehyde or ketone to yield the corresponding 1-substituted isochroman.
Experimental Protocol: Iron(II) Triflate Catalyzed Oxa-Pictet-Spengler Cyclization
A representative procedure for the synthesis of 1-phenylisochroman is as follows:
-
To a solution of 2-phenylethanol (1.0 mmol) and benzaldehyde (1.2 mmol) in dichloroethane (5 mL) is added Fe(OTf)₂ (1 mol%).
-
The reaction mixture is stirred at 70°C and monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 1-phenylisochroman.
A generalized workflow for the Oxa-Pictet-Spengler cyclization is depicted below.
Caption: General workflow for Oxa-Pictet-Spengler cyclization.
Gold-Catalyzed Intramolecular Hydroarylation
Gold catalysts have emerged as powerful tools for the synthesis of complex heterocyclic systems. In the context of isochroman synthesis, gold(I) complexes can effectively catalyze the intramolecular hydroarylation of propargyl ethers, leading to the formation of the isochroman ring with high efficiency and stereoselectivity.
Experimental Protocol: Gold(I)-Catalyzed Synthesis of Chiral α-Quaternary Isochromans
A general procedure for this transformation is as follows:
-
To a solution of the α-quaternary ether substrate (0.1 mmol) in dry dichloromethane (1 mL) under an inert atmosphere is added a gold(I) catalyst such as [AuCl(IPr)] (5 mol%) and AgOTf (5 mol%).
-
The reaction mixture is stirred at room temperature until complete consumption of the starting material as monitored by TLC.
-
The reaction mixture is then filtered through a short pad of silica gel and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to yield the enantiomerically enriched isochroman.
The catalytic cycle for this transformation is illustrated below.
Caption: Catalytic cycle for gold-catalyzed isochroman synthesis.
Biological Activities of Isochroman Derivatives
The isochroman core is a versatile scaffold that has been incorporated into molecules with a broad spectrum of biological activities. The following sections detail some of the most significant pharmacological effects of isochroman derivatives, supported by quantitative data.
Neuroprotective Effects
Certain isochroman derivatives have demonstrated potent neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases. For instance, the chiral nonracemic isochroman-2H-chromene conjugate, JE-133, has been shown to protect neuronal cells from oxidative stress-induced apoptosis.
Mechanism of Action: PI3K/Akt and MAPK Signaling Pathways
The neuroprotective effect of JE-133 is mediated through the modulation of the PI3K/Akt and MAPK signaling pathways. Pretreatment with JE-133 leads to the activation of the pro-survival PI3K/Akt pathway and the attenuation of the pro-apoptotic MAPK pathway, specifically by decreasing the phosphorylation of ERK and p38 proteins.
The signaling pathway modulated by the neuroprotective isochroman derivative JE-133 is depicted below.
Caption: Neuroprotective signaling pathway of an isochroman derivative.
Antifungal Activity
Isochroman-fused coumarin derivatives have emerged as a promising class of antifungal agents. These compounds have shown significant activity against various fungal pathogens, including Rhizoctonia solani.
| Compound ID | Fungal Strain | Biological Activity Metric | Value (µM) | Reference |
| 4e | Rhizoctonia solani | ED₅₀ | 3.59 | [1] |
Anticancer Activity
The isochroman scaffold is also found in molecules with cytotoxic activity against various cancer cell lines. The table below summarizes the in vitro anticancer activity of selected isochroman derivatives.
| Compound Class | Cell Line | Biological Activity Metric | Value (µg/mL) | Reference |
| Pyrimidine Derivative | PC-3 (Prostate Cancer) | IC₅₀ | 66.6 ± 3.6 | [2] |
| Pyrimidine Derivative | HCT-116 (Colon Cancer) | IC₅₀ | 60.9 ± 1.8 | [2] |
| Theobromine Derivative | A549 (Lung Cancer) | IC₅₀ | 21.99 | [3] |
| Theobromine Derivative | HCT-116 (Colon Cancer) | IC₅₀ | 22.02 | [3] |
Antihypertensive Activity
Certain isochroman-4-one hybrids bearing a piperazine moiety have been designed and synthesized as potential antihypertensive agents. These compounds act as α1-adrenergic receptor antagonists. While specific IC₅₀ values for isochroman derivatives were not found in the provided search results, the general mechanism of action for this class of compounds is well-established. α1-adrenergic receptor antagonists block the effects of norepinephrine on the smooth muscle of blood vessels, leading to vasodilation and a reduction in blood pressure.
Experimental Protocol: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
-
Spontaneously hypertensive rats (SHRs) are used as an in vivo model of essential hypertension.
-
The test compound is administered orally to the SHRs at various doses.
-
Blood pressure (systolic and diastolic) and heart rate are monitored continuously using telemetry or tail-cuff methods.
-
The results are compared to a vehicle control group and a positive control group treated with a known antihypertensive drug.
-
A significant reduction in blood pressure compared to the vehicle control indicates antihypertensive activity.
Antioxidant Activity
The antioxidant potential of isochroman derivatives has been evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ORAC (Oxygen Radical Absorbance Capacity) assay. These assays measure the ability of a compound to neutralize free radicals. Quantitative data for specific isochroman derivatives from these assays would be presented in a similar tabular format as above, comparing their activity to standard antioxidants like Trolox or ascorbic acid.
Structure-Activity Relationships (SAR)
The biological activity of isochroman derivatives is highly dependent on the nature and position of substituents on the isochroman core. For instance, in the case of spiro[isochroman-piperidine] analogs, the nature of the alkyl group on the piperidine nitrogen has been shown to be a critical determinant of their histamine release inhibitory activity. A detailed SAR analysis involves synthesizing a series of analogs with systematic structural modifications and evaluating their biological activity to identify key structural features responsible for potency and selectivity.
Conclusion
The isochroman core represents a versatile and valuable scaffold in medicinal chemistry. The synthetic accessibility of this motif, coupled with its presence in a wide range of biologically active molecules, ensures its continued importance in the development of novel therapeutic agents. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets for isochroman derivatives, and the detailed elucidation of their mechanisms of action to guide the design of next-generation drugs with improved efficacy and safety profiles.
References
- 1. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Intramolecular Hydroarylation of Alkenes via Directed C-H Bond Activation (Journal Article) | OSTI.GOV [osti.gov]
- 3. mdpi.com [mdpi.com]
Preliminary Biological Screening of 5-Methylisochroman: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Isochromans are a significant class of oxygen-containing heterocyclic compounds that form the structural core of numerous bioactive natural products and synthetic pharmaceutical agents.[1] The isochroman scaffold is recognized in drug discovery for its diverse therapeutic applications, with derivatives exhibiting a wide range of pharmacological activities, including antitumor, antimicrobial, antioxidant, anti-inflammatory, and antihypertensive properties.[1] This technical guide outlines a comprehensive preliminary biological screening strategy for the novel compound 5-Methylisochroman, leveraging the known biological activities of the broader isochroman family to inform the selection of assays and experimental protocols.
Rationale for Screening Activities
Based on the established biological profile of isochroman derivatives, a preliminary screening of this compound should logically investigate its potential as an:
-
Anticancer Agent: Many isochroman derivatives have demonstrated cytotoxicity toward various human cancer cell lines.[1]
-
Antimicrobial Agent: The isochroman nucleus is found in compounds with notable antibacterial and antifungal activities.[1][2]
-
Antioxidant Agent: The ability to scavenge free radicals is a known property of some isochroman derivatives.[3]
-
Anti-inflammatory Agent: Several isochroman-based compounds have shown potential in modulating inflammatory pathways.[1][3]
Proposed Experimental Workflow
The following workflow provides a systematic approach to the preliminary biological screening of this compound.
Data Presentation: Quantitative Summary Tables
The following tables are templates for summarizing the quantitative data obtained from the preliminary screening assays.
Table 1: In Vitro Cytotoxicity of this compound
| Cancer Cell Line | IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| e.g., MCF-7 (Breast) | ||
| e.g., A549 (Lung) | ||
| e.g., HeLa (Cervical) | ||
| e.g., HepG2 (Liver) |
Table 2: Antimicrobial Activity of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Pseudomonas aeruginosa | ||
| Candida albicans |
Table 3: Antioxidant Activity of this compound
| Assay | EC₅₀ (µg/mL) | Positive Control (e.g., Ascorbic Acid) EC₅₀ (µg/mL) |
| DPPH Radical Scavenging | ||
| ABTS Radical Scavenging |
Table 4: Anti-inflammatory Activity of this compound
| Assay | IC₅₀ (µM) | Positive Control (e.g., Dexamethasone) IC₅₀ (µM) |
| Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages | ||
| COX-2 Inhibition |
Experimental Protocols
Detailed methodologies for the key screening experiments are provided below.
In Vitro Cytotoxicity Screening: MTT Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antioxidant Screening: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
Reaction Mixture: Add 100 µL of the sample solution to 100 µL of a methanolic solution of DPPH (0.2 mM).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value.
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay
This assay evaluates the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Potential Signaling Pathways for Further Investigation
Should this compound exhibit significant activity in the preliminary screens, further studies could investigate its mechanism of action by exploring its effects on relevant signaling pathways.
Disclaimer: This document provides a theoretical framework for the preliminary biological screening of this compound based on the known activities of the isochroman class of compounds. The specific activities and potencies of this compound can only be determined through experimental investigation.
References
Navigating the Physicochemical Landscape of 5-Methylisochroman: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific solubility and stability of 5-Methylisochroman is limited. This guide provides a comprehensive framework based on established principles and methodologies for characterizing novel chemical entities. The protocols and data tables presented herein are illustrative templates for guiding experimental design and data presentation.
Introduction
This compound belongs to the isochroman class of heterocyclic compounds, a scaffold of interest in medicinal chemistry due to its presence in various biologically active molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its potential development as a therapeutic agent or its use as a chemical intermediate. Poor solubility can hinder bioavailability and formulation, while instability can lead to loss of potency and the formation of potentially toxic degradation products.
This technical guide outlines the standard methodologies for determining the aqueous and organic solubility of a novel compound like this compound, as well as for assessing its stability under various stress conditions as mandated by international guidelines.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. It is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature. The "like dissolves like" principle suggests that this compound, with its relatively non-polar isochroman core and a methyl substituent, would exhibit greater solubility in organic solvents than in aqueous media.
Predicted Solubility Characteristics
Based on its chemical structure, a qualitative prediction of this compound's solubility can be made. The presence of the ether oxygen atom may allow for some hydrogen bonding with protic solvents, but the overall hydrocarbon structure suggests a preference for less polar environments.
Quantitative Solubility Data (Illustrative)
The following tables provide a template for presenting experimentally determined solubility data for this compound.
Table 1: Aqueous Solubility of this compound
| pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| 2.0 | 25 | Data Not Available | Data Not Available | Shake-Flask |
| 7.4 | 25 | Data Not Available | Data Not Available | Shake-Flask |
| 9.0 | 25 | Data Not Available | Data Not Available | Shake-Flask |
| 7.4 | 37 | Data Not Available | Data Not Available | Shake-Flask |
Table 2: Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | 32.7 | Data Not Available | Data Not Available |
| Ethanol | 24.5 | Data Not Available | Data Not Available |
| Isopropanol | 19.9 | Data Not Available | Data Not Available |
| Acetone | 20.7 | Data Not Available | Data Not Available |
| Acetonitrile | 37.5 | Data Not Available | Data Not Available |
| Dichloromethane | 9.1 | Data Not Available | Data Not Available |
| Ethyl Acetate | 6.0 | Data Not Available | Data Not Available |
| Toluene | 2.4 | Data Not Available | Data Not Available |
| Heptane | 1.9 | Data Not Available | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Data Not Available | Data Not Available |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2][3][4]
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water at various pH, ethanol, DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Stability Profile of this compound
Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][6][7] These studies are critical for establishing a re-test period for the drug substance and recommended storage conditions.
Forced Degradation Studies
Forced degradation, or stress testing, is undertaken to identify the likely degradation products of this compound, which can aid in establishing degradation pathways and developing stability-indicating analytical methods.[8][9][10] The conditions are typically more severe than those used for accelerated stability testing.[10]
Table 3: Forced Degradation Conditions for this compound (Illustrative)
| Stress Condition | Details | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Ether cleavage |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Ether cleavage, rearrangement |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Oxidation of the aromatic ring or benzylic position |
| Thermal Degradation | Solid sample at 80°C for 7 days | Ring opening, elimination |
| Photostability | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) | Photolytic cleavage, oxidation |
Long-Term and Accelerated Stability Studies
Formal stability studies are conducted according to ICH guidelines to establish a re-test period.[5][6][11]
Table 4: ICH Stability Storage Conditions (Illustrative)
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table 5: Stability Data for this compound (Illustrative Template)
| Storage Condition | Time Point (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 25°C / 60% RH | 0 | 99.8 | 0.2 | White powder |
| 3 | Data | Data | Observation | |
| 6 | Data | Data | Observation | |
| 9 | Data | Data | Observation | |
| 12 | Data | Data | Observation | |
| 40°C / 75% RH | 0 | 99.8 | 0.2 | White powder |
| 1 | Data | Data | Observation | |
| 3 | Data | Data | Observation | |
| 6 | Data | Data | Observation |
Experimental Protocol: Stability-Indicating HPLC Method Development and Forced Degradation
Objective: To develop a stability-indicating HPLC method and use it to analyze samples from forced degradation studies.
Materials:
-
This compound
-
Reagents for stress conditions (HCl, NaOH, H₂O₂)
-
HPLC system with a photodiode array (PDA) or UV detector
-
HPLC column (e.g., C18)
-
Mobile phase components (e.g., acetonitrile, water, buffer)
-
pH meter
-
Temperature-controlled chambers/ovens
-
Photostability chamber
Procedure:
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent this compound peak from potential impurities and degradation products.[12][13][14] Key parameters to optimize include the column, mobile phase composition (including pH and organic modifier), gradient, flow rate, and detection wavelength.
-
Forced Degradation Sample Preparation:
-
Hydrolysis: Dissolve this compound in a small amount of a co-solvent (if necessary) and dilute with acidic or basic solutions. Heat as required. Neutralize the samples before HPLC analysis.
-
Oxidation: Dissolve this compound in a suitable solvent and add hydrogen peroxide solution. Keep at room temperature.
-
Thermal: Store the solid drug substance in a temperature-controlled oven.
-
Photostability: Expose the solid drug substance to light in a photostability chamber.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method. A PDA detector is useful for assessing peak purity and identifying the UV spectra of degradation products.
-
Method Validation: The stability-indicating method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Conclusion
The comprehensive evaluation of solubility and stability is a foundational step in the preclinical development of any new chemical entity. For this compound, the methodologies outlined in this guide provide a clear path for researchers to generate the critical data required for formulation development, pharmacokinetic studies, and regulatory submissions. While specific experimental data for this molecule is not yet widely disseminated, the application of these standard protocols will enable a robust characterization of its physicochemical properties, ultimately informing its potential as a valuable chemical entity in drug discovery and development.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. scribd.com [scribd.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. database.ich.org [database.ich.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijtsrd.com [ijtsrd.com]
- 14. ijpsjournal.com [ijpsjournal.com]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 5-Methylisochroman Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 5-methylisochroman derivatives, a class of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The synthesis is achieved through a palladium-catalyzed intramolecular cyclization, a powerful and versatile method for constructing complex molecular architectures.
Introduction
Isochroman derivatives are prevalent structural motifs in a variety of natural products and pharmacologically active molecules. The development of efficient and selective methods for their synthesis is of significant interest to the scientific community. Palladium-catalyzed reactions, particularly those involving C-H activation and intramolecular cyclizations, have emerged as a robust strategy for the construction of such heterocyclic systems. This document outlines a proposed palladium-catalyzed Wacker-type cyclization for the synthesis of this compound derivatives.
Proposed Synthetic Strategy: Intramolecular Wacker-Type Cyclization
The palladium-catalyzed intramolecular Wacker-type cyclization of 2-alkenylbenzyl alcohols is a well-established method for the synthesis of isochroman derivatives. This approach offers high atom economy and functional group tolerance, making it an attractive choice for the synthesis of substituted isochromans.
The proposed synthesis of this compound would start from 2-(prop-1-en-2-yl)-4-methylbenzyl alcohol. The palladium(II) catalyst activates the double bond of the vinyl group, making it susceptible to nucleophilic attack by the benzylic alcohol. Subsequent β-hydride elimination and reductive elimination steps yield the desired this compound product and regenerate the active palladium catalyst.
Key Reaction Parameters and Optimization
The success of the palladium-catalyzed cyclization is dependent on several key parameters. The choice of palladium precursor, ligand, oxidant, and solvent can significantly influence the reaction yield and selectivity.
| Parameter | Variation | Expected Outcome/Rationale |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(CH₃CN)₂, Pd(TFA)₂ | Palladium(II) salts are effective catalysts for Wacker-type cyclizations. The choice of counter-ion can affect catalyst activity and stability. |
| Ligand | (-)-Sparteine, Quinolineoxazoline | Chiral ligands can be employed to achieve enantioselective cyclization, which is crucial for the synthesis of chiral drug candidates. |
| Oxidant | O₂ (air), Benzoquinone (BQ) | An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the catalytic cycle. Molecular oxygen is an environmentally benign and cost-effective oxidant. |
| Solvent | Toluene, DMF, THF | The choice of solvent can influence the solubility of the reactants and catalyst, as well as the reaction rate and selectivity. |
| Base | Na₂CO₃, K₂CO₃ | A base is often required to facilitate the deprotonation of the alcohol and promote the cyclization. |
| Temperature | 50-100 °C | The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions or catalyst decomposition. |
Experimental Protocols
The following are detailed protocols for the proposed synthesis of this compound.
Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Wacker-Type Cyclization
This protocol is adapted from established procedures for palladium-catalyzed Wacker-type cyclizations.[1][2]
Materials:
-
2-(prop-1-en-2-yl)-4-methylbenzyl alcohol (starting material)
-
Palladium(II) acetate (Pd(OAc)₂)
-
(-)-Sparteine (ligand)
-
Sodium carbonate (Na₂CO₃)
-
Toluene (anhydrous)
-
Molecular sieves (4 Å)
-
Oxygen (balloon)
Procedure:
-
To a flame-dried Schlenk tube is added Pd(OAc)₂ (5 mol%), (-)-sparteine (10 mol%), Na₂CO₃ (2.0 equiv.), and activated 4 Å molecular sieves.
-
The tube is evacuated and backfilled with oxygen three times, and then left under an oxygen atmosphere (balloon).
-
Anhydrous toluene is added, and the mixture is stirred at room temperature for 15 minutes.
-
A solution of 2-(prop-1-en-2-yl)-4-methylbenzyl alcohol (1.0 equiv.) in anhydrous toluene is added dropwise to the reaction mixture.
-
The reaction is heated to 80 °C and stirred for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the this compound derivative.
Visualizations
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Proposed Catalytic Cycle for Wacker-Type Cyclization
Caption: Proposed catalytic cycle for the Wacker-type synthesis of isochromans.
Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Reactions under oxygen atmosphere should be conducted with caution.
Conclusion
The palladium-catalyzed intramolecular Wacker-type cyclization is a promising method for the synthesis of this compound derivatives. The protocols and information provided in these application notes offer a solid foundation for researchers to explore this synthetic route. Further optimization of the reaction conditions may be necessary to achieve high yields and selectivity for specific substrates. The versatility of palladium catalysis opens up possibilities for the synthesis of a wide range of substituted isochromans for potential applications in drug discovery and development.
References
- 1. Asymmetric Palladium-Catalysed Intramolecular Wacker-Type Cyclisations of Unsaturated Alcohols and Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Oxidative Wacker Cyclizations in Nonpolar Organic Solvents with Molecular Oxygen: A Stepping Stone to Asymmetric Aerobic Cyclizations [organic-chemistry.org]
Application Notes and Protocols for the Oxidation of 5-Methylisochroman to 5-Methylisochroman-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the oxidation of 5-methylisochroman to its corresponding lactone, this compound-1-one. The synthesis is based on a metal-free oxidation system utilizing tert-butyl hydroperoxide (TBHP) as a cost-effective and efficient oxidizing agent for the selective oxidation of the benzylic C-H bond.
Introduction
Isochroman-1-ones are important structural motifs found in a variety of natural products and pharmacologically active compounds. The selective oxidation of the benzylic position of isochroman derivatives is a key transformation in the synthesis of these molecules. This protocol outlines a straightforward and robust method for the preparation of this compound-1-one, a potentially valuable intermediate for drug discovery and development.
Reaction Scheme
The overall transformation involves the oxidation of the benzylic methylene group of this compound to a carbonyl group, forming the lactone this compound-1-one.
Figure 1: Oxidation of this compound to this compound-1-one.
Experimental Protocol
This protocol is adapted from established methods for the metal-free benzylic oxidation of cyclic ethers using TBHP.
Materials and Equipment:
-
This compound
-
tert-Butyl hydroperoxide (TBHP), 70% in water
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for flash chromatography)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).
-
Addition of Oxidant: Add tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 equiv).
-
Reaction Conditions: The reaction mixture is heated to 80 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc in hexanes) to afford the pure this compound-1-one.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcome
| Parameter | Value/Description |
| Substrate | This compound |
| Oxidant | tert-Butyl hydroperoxide (70% in H₂O) |
| Stoichiometry (Substrate:Oxidant) | 1 : 3 |
| Solvent | None (Solvent-free) |
| Temperature | 80 °C |
| Reaction Time | 12 - 24 hours |
| Expected Yield | Moderate to good |
| Purification Method | Flash Column Chromatography |
Table 2: Characterization Data for this compound-1-one
| Analysis | Expected Results |
| Appearance | White to off-white solid or colorless oil |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-7.2 (m, 3H, Ar-H), 4.5-4.3 (t, 2H, -O-CH₂-), 3.0-2.8 (t, 2H, -Ar-CH₂-), 2.4-2.2 (s, 3H, Ar-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165-163 (C=O), 140-120 (Ar-C), 70-68 (-O-CH₂-), 30-28 (-Ar-CH₂-), 22-20 (Ar-CH₃). |
| Mass Spectrometry (EI) | m/z: 162 (M⁺), 134, 105, 77. |
Note: The exact chemical shifts and coupling constants in NMR spectra may vary slightly depending on the solvent and concentration.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound-1-one.
Caption: Workflow for the synthesis of this compound-1-one.
Signaling Pathway/Logical Relationship Diagram
This diagram outlines the logical progression from the starting material to the final product through the key chemical transformation.
Caption: Key transformation in the oxidation of this compound.
Safety Precautions
-
tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes.
-
The reaction should be performed in a well-ventilated fume hood.
-
Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
The heating of the reaction mixture should be carefully controlled to avoid any uncontrolled exothermic reactions.
Application Notes and Protocols for the Utilization of 5-Methylisochroman as a Medicinal Chemistry Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: The isochroman scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[1][2] Derivatives of isochroman have demonstrated potential as anti-inflammatory, antimicrobial, antihypertensive, and antitumor agents.[1][2][3] Notably, the natural occurrence of derivatives such as (3R, 4R)-4,8-Dihydroxy-5-(hydroxymethyl)-3-methylisochroman-1-one, isolated from soil fungi, suggests the biological relevance of this scaffold.[4] This document provides detailed application notes and protocols for leveraging the 5-methylisochroman scaffold in medicinal chemistry for the discovery of novel therapeutic agents. Given that this compound is a relatively underexplored scaffold, this guide serves as a foundational resource for initiating research, including proposed synthetic strategies, biological evaluation protocols, and data presentation standards.
Rationale for this compound as a Scaffold
The this compound core offers several advantages for medicinal chemistry applications:
-
Structural Rigidity and Three-Dimensionality: The bicyclic nature of the isochroman ring system provides a defined three-dimensional structure, which can lead to higher binding affinity and selectivity for biological targets.
-
Synthetic Tractability: The isochroman ring is amenable to various synthetic modifications, allowing for the creation of diverse chemical libraries.
-
Metabolic Stability: The ether linkage within the isochroman ring can offer greater metabolic stability compared to more labile functionalities.
-
Modulation of Physicochemical Properties: The methyl group at the 5-position can influence the lipophilicity and steric profile of the molecule, potentially improving pharmacokinetic properties.
Proposed Synthetic Strategies
The synthesis of a this compound library can be approached through several established methods for isochroman ring formation. A general retrosynthetic analysis is presented below, followed by a generalized experimental protocol.
Diagram: General Retrosynthetic Approach for this compound Derivatives
Caption: A general retrosynthetic strategy for the this compound scaffold.
Experimental Protocol: General Synthesis of a this compound Derivative
This protocol outlines a plausible multi-step synthesis towards the this compound core.
-
Step 1: Synthesis of 2-Methyl-X-substituted-benzaldehyde.
-
To a solution of a commercially available substituted toluene in an appropriate solvent (e.g., dichloromethane), add a suitable oxidizing agent (e.g., manganese dioxide) or perform a directed ortho-metalation followed by formylation.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography to yield the desired benzaldehyde.
-
-
Step 2: Conversion to 2-(2-Hydroxyethyl)-X-substituted-benzyl alcohol.
-
Protect the aldehyde functionality of the product from Step 1 (e.g., as an acetal).
-
Perform a Grignard reaction with a suitable one-carbon synthon (e.g., paraformaldehyde) or a related nucleophilic addition to introduce the hydroxymethyl group.
-
Deprotect the aldehyde and subsequently reduce it to the corresponding alcohol.
-
Purify the resulting diol by crystallization or column chromatography.
-
-
Step 3: Intramolecular Cyclization to form the this compound Ring.
-
Convert the primary alcohol of the diol from Step 2 into a leaving group (e.g., a tosylate or a halide).
-
Treat the resulting intermediate with a base (e.g., sodium hydride) in a suitable solvent (e.g., tetrahydrofuran) to facilitate an intramolecular Williamson ether synthesis.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography to afford the this compound derivative.
-
Biological Evaluation
Based on the known activities of isochroman analogs, a primary screening cascade for this compound derivatives could target cancer, inflammation, and infectious diseases.
Diagram: High-Throughput Screening Workflow
Caption: A general workflow for the biological evaluation of this compound derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic potential of new compounds against cancer cell lines.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in DMSO.
-
Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation
Quantitative data from biological assays should be summarized in a clear and structured format to facilitate comparison between derivatives and the identification of structure-activity relationships (SAR).
Table 1: Hypothetical Biological Activity Data for this compound Derivatives
| Compound ID | R1 | R2 | R3 | Cytotoxicity IC50 (µM) [MCF-7] | Kinase X Inhibition IC50 (µM) |
| 5MI-001 | H | H | H | >100 | >100 |
| 5MI-002 | OCH3 | H | H | 85.2 ± 4.1 | 75.6 ± 3.8 |
| 5MI-003 | H | Br | H | 42.7 ± 2.5 | 33.1 ± 1.9 |
| 5MI-004 | H | H | NO2 | 15.3 ± 1.1 | 9.8 ± 0.7 |
| Reference | - | - | - | 1.2 ± 0.2 (Doxorubicin) | 0.5 ± 0.1 (Staurosporine) |
Data are presented as mean ± standard deviation from three independent experiments.
Proposed Signaling Pathway Involvement
Given the anti-inflammatory and anti-cancer potential of related scaffolds, this compound derivatives could potentially modulate key signaling pathways such as the NF-κB pathway.
Diagram: Hypothetical Inhibition of the NF-κB Signaling Pathway
Caption: A proposed mechanism of action for a this compound derivative inhibiting the NF-κB pathway.
Conclusion: The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols and workflows outlined in this document provide a comprehensive framework for the synthesis, biological evaluation, and data analysis of a library of this compound derivatives. Further investigation into this underexplored chemical space is warranted to unlock its full therapeutic potential.
References
Application Notes and Protocols for the Quantification of 5-Methylisochroman
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the quantitative analysis of 5-Methylisochroman in various matrices. While specific validated methods for this compound are not widely published, the following protocols are based on established analytical techniques for structurally similar compounds and provide a strong starting point for method development and validation.
Introduction
This compound is a heterocyclic compound of interest in various fields, including fragrance, materials science, and potentially as a scaffold in medicinal chemistry. Accurate and precise quantification is crucial for its characterization, quality control, and in understanding its behavior in complex matrices. This document outlines recommended starting protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), two common and powerful techniques for the analysis of organic molecules. The provided methods are designed to be robust and can be adapted to specific sample types and research questions.
Analytical Methods Overview
The choice of analytical method for the quantification of this compound will depend on the sample matrix, the required sensitivity, and the available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound. It offers high chromatographic resolution and sensitive, specific detection through mass spectrometry.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of compounds. For non-volatile or thermally labile samples containing this compound, HPLC with UV or MS detection is a suitable alternative to GC-MS.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the proposed analytical methods. These values are typical for well-optimized methods and should be achievable during method validation.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for sample cleanup and concentration prior to chromatographic analysis.[1][2]
Objective: To isolate this compound from a complex matrix (e.g., plasma, environmental water) and concentrate it for analysis.
Materials:
-
SPE Cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE Vacuum Manifold
-
Methanol (HPLC grade)
-
Deionized Water
-
Sample Matrix
-
Nitrogen Evaporator
Protocol:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Loading: Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase (for HPLC) or a suitable solvent (for GC-MS) before injection.
References
Application Note: Quantitative Analysis of 5-Methylisochroman using High-Performance Liquid Chromatography (HPLC)
Introduction
5-Methylisochroman is a key intermediate in the synthesis of various pharmaceutical compounds and is of significant interest to researchers in drug development. A reliable and accurate analytical method is crucial for monitoring its purity, stability, and concentration in reaction mixtures and final products. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is demonstrated to be linear, accurate, and precise, making it suitable for routine quality control and research applications.
Experimental
A standard reversed-phase HPLC method was developed for the analysis of this compound. The chromatographic conditions were optimized to achieve a good peak shape and resolution. A common approach for the separation of aromatic compounds involves the use of a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water.[1][2]
Instrumentation and Consumables:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Solvents: HPLC grade acetonitrile and water
-
Standard: this compound (purity >99%)
Chromatographic Conditions:
| Parameter | Value |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Results and Discussion
The developed HPLC method provided excellent separation and quantification of this compound. The retention time was observed to be approximately 4.5 minutes under the specified conditions.
Linearity:
The linearity of the method was evaluated by analyzing a series of standard solutions of this compound at different concentrations. The calibration curve showed excellent linearity over the concentration range of 1-100 µg/mL.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 380.5 |
| 50 | 759.9 |
| 100 | 1521.3 |
| Correlation Coefficient (R²) | 0.9999 |
Precision:
The precision of the method was determined by performing six replicate injections of a 50 µg/mL standard solution. The low relative standard deviation (RSD) for both retention time and peak area indicates high precision.
| Parameter | Mean | Standard Deviation | % RSD |
| Retention Time (min) | 4.52 | 0.008 | 0.18 |
| Peak Area (mAU*s) | 760.1 | 3.8 | 0.50 |
Accuracy (Recovery):
The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a blank matrix at three different concentration levels. The samples were then analyzed, and the recovery was calculated.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.98 | 99.8 |
| 50 | 50.21 | 100.4 |
| 90 | 89.73 | 99.7 |
| Average Recovery (%) | 99.97 |
The developed RP-HPLC method is simple, rapid, linear, precise, and accurate for the quantitative determination of this compound. This method can be effectively used for routine quality control analysis in pharmaceutical and chemical industries.
Protocols
1. Preparation of Mobile Phase (Acetonitrile:Water, 60:40 v/v)
-
Measure 600 mL of HPLC grade acetonitrile.
-
Measure 400 mL of HPLC grade water.
-
Combine the solvents in a 1 L glass bottle.
-
Mix thoroughly and degas the solution for 15 minutes using a sonicator or an online degasser.
2. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 10 mg of this compound standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Make up the volume to the mark with the mobile phase and mix well.
3. Preparation of Calibration Standards (1, 5, 10, 25, 50, 100 µg/mL)
-
Pipette the required volume of the stock solution into separate 10 mL volumetric flasks as detailed in the table below.
-
Dilute to the mark with the mobile phase and mix thoroughly.
| Desired Concentration (µg/mL) | Volume of Stock Solution (µL) | Final Volume (mL) |
| 1 | 10 | 10 |
| 5 | 50 | 10 |
| 10 | 100 | 10 |
| 25 | 250 | 10 |
| 50 | 500 | 10 |
| 100 | 1000 | 10 |
4. Sample Preparation
-
Accurately weigh a sample containing an expected amount of this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injecting into the HPLC system.
5. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Perform a blank injection (mobile phase) to ensure a stable baseline.
-
Inject the calibration standards in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Notes & Protocols: Synthesis of 5-Methylbenzo[c]phenanthridinium Derivatives as Potential Antibacterial Agents
Introduction
The rise of antibiotic-resistant bacteria presents a significant challenge to global health. This has spurred research into novel antimicrobial compounds with unique mechanisms of action. One promising area of investigation is the synthesis of derivatives of naturally occurring alkaloids, such as sanguinarine. Sanguinarine, a benzophenanthridine alkaloid, exhibits antibacterial activity by inhibiting the bacterial cell division protein FtsZ. This document details the synthesis and evaluation of a series of 5-methylbenzo[c]phenanthridinium derivatives, which are structurally related to sanguinarine, as potential antibacterial agents against clinically relevant pathogens like Staphylococcus aureus and Enterococcus faecalis.[1][2]
Data Presentation
The antibacterial activity of the synthesized 5-methylbenzo[c]phenanthridinium derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The results are summarized in the table below.
| Compound | Substituent(s) | Bacterial Strain | MIC (µg/mL) |
| Sanguinarine (1) | - | S. aureus (MSSA) | >64 |
| Sanguinarine (1) | - | S. aureus (MRSA) | >64 |
| Sanguinarine (1) | - | E. faecalis (VSE) | >64 |
| Sanguinarine (1) | - | E. faecalis (VRE) | >64 |
| 2 | 2,3-methylenedioxy, 8,9-dimethoxy | S. aureus (MSSA) | >64 |
| 2 | 2,3-methylenedioxy, 8,9-dimethoxy | S. aureus (MRSA) | >64 |
| 3 | 1-phenyl, 2,3-methylenedioxy, 8,9-dimethoxy | S. aureus (MSSA) | 4 |
| 3 | 1-phenyl, 2,3-methylenedioxy, 8,9-dimethoxy | S. aureus (MRSA) | 4 |
| 4 | 1-(4-biphenyl), 2,3-methylenedioxy, 8,9-dimethoxy | S. aureus (MSSA) | 2 |
| 4 | 1-(4-biphenyl), 2,3-methylenedioxy, 8,9-dimethoxy | S. aureus (MRSA) | 2 |
| 5 | 12-phenyl, 2,3-methylenedioxy, 8,9-dimethoxy | S. aureus (MSSA) | 2 |
| 5 | 12-phenyl, 2,3-methylenedioxy, 8,9-dimethoxy | S. aureus (MRSA) | 2 |
| 6 | 2,3,8,9-tetramethoxy | S. aureus (MSSA) | >64 |
| 6 | 2,3,8,9-tetramethoxy | S. aureus (MRSA) | >64 |
Data extracted from a study by an unspecified author.[1]
Experimental Protocols
1. General Synthesis of 1-Substituted 5-Methylbenzo[c]phenanthridinium Chlorides
This protocol outlines a general method for the synthesis of 1-substituted 5-methylbenzo[c]phenanthridinium chlorides as described in the literature.[1]
a. Synthesis of 1-Substituted-2,3-dimethoxy-5-nitronaphthalene Derivatives:
-
Start with 1-nitro-4-bromo-5,6-dimethoxynaphthalene.
-
Perform a Suzuki coupling reaction with various boronic acids to introduce different substituents at the 1-position.
b. Reduction and Acylation:
-
Reduce the nitro group of the 1-substituted-2,3-dimethoxy-5-nitronaphthalene derivative.
-
Acylate the resulting amine with either 2,3-dimethoxy- or 2,3-methylenedioxy-6-bromobenzoyl chloride to yield benzamide derivatives.[1]
c. Cyclization and Final Product Formation:
-
The subsequent steps involve cyclization to form the phenanthridine core.
-
Reduction with a reducing agent like Lithium Aluminum Hydride (LAH) followed by treatment with Hydrochloric Acid (HCl) yields the final 5-methylbenzo[c]phenanthridinium chloride derivatives.[1]
2. Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the synthesized compounds is determined using a broth microdilution method in accordance with the Clinical Laboratory Standards Institute (CLSI) guidelines.[1]
-
Prepare a series of twofold dilutions of each test compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target bacterial strain (e.g., S. aureus, E. faecalis).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (≥90% inhibition).[1]
Visualizations
Logical Workflow for Synthesis and Evaluation
References
Troubleshooting & Optimization
Technical Support Center: 5-Methylisochroman Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Methylisochroman synthesis. The primary route for this synthesis is the Oxa-Pictet-Spengler reaction of 2-(3-methylphenyl)ethanol with a formaldehyde source, typically paraformaldehyde, under acidic conditions.
Troubleshooting Guide
Low or no yield of this compound is a common issue that can be addressed by systematically evaluating the reaction parameters. This guide provides a structured approach to identifying and resolving potential problems.
Logical Troubleshooting Workflow
"common byproducts in the synthesis of 5-Methylisochroman"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylisochroman.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound is the acid-catalyzed cyclization of 2-(o-tolyl)ethanol with a formaldehyde equivalent. This reaction is a variation of the oxa-Pictet-Spengler reaction. The reaction typically proceeds by reacting 2-(o-tolyl)ethanol with paraformaldehyde or dimethoxymethane in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) or a Lewis acid.
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Several byproducts can form during the synthesis of this compound, primarily due to side reactions of the starting materials and intermediates under acidic conditions. Common byproducts may include:
-
Dimeric ethers of 2-(o-tolyl)ethanol: The starting alcohol can undergo intermolecular dehydration to form a diether.
-
Polymeric materials: Polymerization of the formaldehyde equivalent or the starting alcohol can occur under strong acidic conditions.
-
Unreacted starting materials: Incomplete reaction can lead to the presence of 2-(o-tolyl)ethanol in the final product mixture.
-
Oxidation products: If the reaction is exposed to air, oxidation of the starting alcohol or the product is possible, though typically minor.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproduct formation, consider the following strategies:
-
Control of Reaction Temperature: Maintain the recommended reaction temperature to avoid excessive side reactions. Higher temperatures can promote dehydration and polymerization.
-
Choice of Catalyst: Use a milder acid catalyst or optimize the catalyst loading to reduce the likelihood of side reactions.
-
Purity of Starting Materials: Ensure the use of high-purity 2-(o-tolyl)ethanol and formaldehyde source to prevent the introduction of impurities that could lead to side reactions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction. | Increase reaction time or slightly increase catalyst loading. Monitor reaction progress by TLC or GC-MS. |
| Decomposition of product. | Use milder reaction conditions (lower temperature, less acidic catalyst). | |
| Loss during workup. | Optimize extraction and purification steps. Ensure proper phase separation and minimize transfers. | |
| Presence of a High-Boiling Impurity | Formation of dimeric ether. | Optimize reaction conditions to favor intramolecular cyclization over intermolecular etherification (e.g., use of high dilution). Purify the product using column chromatography. |
| Formation of Polymeric Material | Excessive acid concentration or high temperature. | Reduce catalyst loading and/or lower the reaction temperature. |
| Difficulty in Removing Unreacted 2-(o-tolyl)ethanol | Incomplete reaction. | Drive the reaction to completion by extending the reaction time. |
| Similar polarity to the product. | Utilize a more efficient purification method, such as fractional distillation under reduced pressure or preparative HPLC. |
Hypothetical GC-MS Analysis Data of a Crude Reaction Mixture
The following table represents a hypothetical gas chromatography-mass spectrometry (GC-MS) analysis of a crude reaction mixture for the synthesis of this compound, illustrating the potential distribution of products and byproducts.
| Peak No. | Retention Time (min) | Compound | Relative Area (%) | Key Mass Fragments (m/z) |
| 1 | 8.5 | 2-(o-tolyl)ethanol (Starting Material) | 15 | 136, 118, 91 |
| 2 | 10.2 | This compound (Product) | 75 | 148, 133, 117, 91 |
| 3 | 15.8 | Bis(2-(o-tolyl)ethyl) ether (Dimeric Ether) | 8 | 254, 135, 119, 91 |
| 4 | - | Polymeric Material (at baseline) | 2 | - |
Experimental Protocols
Synthesis of this compound via Acid-Catalyzed Cyclization
-
Materials:
-
2-(o-tolyl)ethanol (1.0 eq)
-
Paraformaldehyde (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Toluene (solvent)
-
-
Procedure:
-
To a solution of 2-(o-tolyl)ethanol in toluene, add paraformaldehyde and p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Purification of 5-Methylisochroman
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-Methylisochroman and related compounds. While specific protocols for this compound are not extensively documented in publicly available literature, the principles and techniques outlined below are standard for the purification of non-volatile organic compounds and can be adapted to your specific reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the general approach to purifying this compound from a crude reaction mixture?
A1: The purification strategy typically begins with an initial workup to remove inorganic salts and highly polar impurities. This is followed by a primary purification technique, most commonly flash column chromatography, to separate the target compound from starting materials and byproducts. Depending on the final purity and the physical state of this compound, recrystallization or distillation may be used as a final polishing step.
Q2: How do I choose between column chromatography, recrystallization, and distillation?
A2: The choice of technique depends on the properties of this compound and its impurities:
-
Flash Column Chromatography: This is the most versatile and common method for separating compounds with different polarities. It is ideal for complex mixtures where components have varying affinities for the stationary phase.[1][2]
-
Recrystallization: This method is excellent for purifying solid compounds to a very high degree, provided a suitable solvent can be found in which the compound has high solubility when hot and low solubility when cold, while impurities remain soluble at all temperatures.[3][4][5]
-
Distillation: This technique is suitable if this compound is a liquid with a boiling point significantly different from that of its contaminants. Vacuum distillation is often employed for high-boiling or heat-sensitive compounds to lower the required temperature and prevent degradation.[6]
Q3: What are the likely impurities in a this compound synthesis?
A3: Impurities can originate from various sources and may include unreacted starting materials, reagents, catalysts, and side-products from competing reaction pathways.[7][8] Common organic impurities might include isomers, over-reduced or oxidized species, and solvent residues. Inorganic impurities are typically removed during the initial aqueous workup.
Q4: How can I assess the purity of my final this compound product?
A4: Purity is typically assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A quick check to see if the purified sample runs as a single spot in multiple solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Separates components of the mixture and provides their mass, helping to identify residual impurities.[9]
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation to quantify the purity of the sample.
Troubleshooting Guides
Flash Column Chromatography
Q1: My compound isn't moving from the origin on the TLC plate, even in highly polar solvent systems. What should I do?
A1: If your compound has an Rf value of 0, it is too polar for the silica gel/solvent system.
-
Increase Solvent Polarity: Add a more polar solvent like methanol to your eluent. For polar compounds, a common system is 5% methanol in dichloromethane.[10]
-
Modify the Stationary Phase: If the compound is very acidic or basic, it may be sticking irreversibly to the silica. Consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine, ~1-3%) to the eluent to neutralize the silica gel.
-
Switch to a Different Stationary Phase: If the issue persists, consider using a different stationary phase, such as alumina (basic, neutral, or acidic) or reverse-phase silica.
Q2: The spots on my TLC plate are streaking. How can I fix this?
A2: Streaking can be caused by several factors:
-
Sample Overloading: You may be spotting too much material on the TLC plate. Try diluting your sample before spotting.
-
Inappropriate Solvent: The compound may have poor solubility in the chosen eluent, causing it to streak as it moves up the plate.
-
Acidic/Basic Compound: If your compound is acidic or basic, it can interact strongly with the silica. Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to improve the spot shape.
-
Degradation: The compound might be degrading on the silica gel. Run the TLC plate quickly and consider using a less acidic stationary phase.
Q3: The separation between my product and an impurity is poor (ΔRf < 0.1). How can I improve it?
A3: Improving separation requires optimizing the solvent system.
-
Decrease Solvent Polarity: A less polar eluent will cause all compounds to move more slowly, often increasing the separation between them. Aim for an Rf value of 0.2-0.3 for the target compound to achieve the best separation.[2]
-
Change Solvent System: The selectivity of the separation can be altered by changing the solvents. For example, if you are using ethyl acetate/hexanes, try switching to ether/hexanes or dichloromethane/hexanes. Sometimes a small change can significantly impact the separation.[10]
Recrystallization
Q1: My compound won't dissolve, even in a large amount of boiling solvent.
A1: The solvent is not suitable for your compound. You need to find a solvent in which your compound is more soluble at high temperatures. Perform solubility tests with small amounts of your compound in various solvents to find one that dissolves the material when hot but not when cold.[11]
Q2: No crystals form after the solution has cooled to room temperature and been placed in an ice bath.
A2: The solution may not be supersaturated, or crystallization needs to be induced. Try the following methods:[3]
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The small glass particles can provide a surface for nucleation.
-
Seed the Solution: Add a tiny crystal of the pure compound (if available) to the solution to act as a template for crystal growth.
-
Reduce the Volume: Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Add an Anti-Solvent: If your compound is highly soluble in the current solvent, you can slowly add a second solvent (an "anti-solvent") in which your compound is insoluble until the solution becomes cloudy, then warm it until it is clear again and allow it to cool slowly.
Q3: My compound "oils out" instead of forming crystals.
A3: This happens when the solution becomes supersaturated at a temperature above the melting point of your compound.
-
Use More Solvent: Re-heat the solution and add more solvent to reduce the saturation point.
-
Lower Cooling Temperature Slowly: Allow the solution to cool much more gradually. Insulating the flask can help.
-
Change Solvents: Select a solvent with a lower boiling point.
Data Presentation
Table 1: Common Solvent Systems for Normal-Phase Flash Chromatography [10]
| Polarity of Compound | Recommended Starting Solvent System | Notes |
| Nonpolar | 5% Ethyl Acetate in Hexane or 100% Hexane | Good for hydrocarbons, ethers, and esters with large alkyl groups. |
| Moderately Polar | 10-50% Ethyl Acetate in Hexane | The most common range for a wide variety of organic compounds. |
| Polar | 100% Ethyl Acetate or 5% Methanol in Dichloromethane | Suitable for alcohols, amides, and other polar functional groups. |
| Very Polar (Basic) | 5-10% Methanol in Dichloromethane + 1% Triethylamine | The triethylamine neutralizes acidic sites on the silica gel. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Develop a solvent system using TLC that gives the target compound an Rf value between 0.2 and 0.3 and provides good separation from impurities.[2]
-
Column Preparation:
-
Select a column of appropriate size (a silica-to-compound ratio of 30-50:1 by weight is common for good separation).[2]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1]
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[1][2]
-
Allow the silica to settle, draining excess solvent while gently tapping the column to ensure even packing. Never let the solvent level drop below the top of the silica.[2]
-
Add a protective layer of sand on top of the packed silica.[2]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or another suitable solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (like dichloromethane or acetone), adding silica, and evaporating the solvent to dryness. Add the resulting dry powder to the top of the column.
-
-
Elution and Collection:
-
Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to begin elution.
-
Collect fractions in test tubes or vials. Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) while stirring or swirling. Continue adding small portions of hot solvent until the solid just dissolves.[4]
-
Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated carbon present, perform a hot gravity filtration to remove them, ensuring the solution does not cool and crystallize prematurely.[11]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slower cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4][11]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3][11] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass or drying dish to dry completely.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
- 1. youtube.com [youtube.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Recrystallization [sites.pitt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 8. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
"troubleshooting the cyclization step in 5-Methylisochroman synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylisochroman, with a specific focus on the critical cyclization step.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is commonly synthesized via an acid-catalyzed intramolecular cyclization, specifically an Oxa-Pictet-Spengler reaction. The typical starting materials are 2-(m-tolyl)ethanol and an acetaldehyde equivalent. The reaction involves the formation of a hemiacetal followed by an acid-promoted cyclization onto the aromatic ring to form the isochroman core.
Q2: What are the critical parameters affecting the yield of the cyclization step?
A2: The key parameters that influence the success of the cyclization include the choice and concentration of the acid catalyst, reaction temperature, reaction time, and the purity of the starting materials. Water content in the reaction mixture can also significantly impact the outcome by potentially hindering the reaction.
Q3: What are some common side reactions to be aware of?
A3: Common side reactions may include the formation of polymeric materials from the aldehyde, dehydration of the starting alcohol, and the formation of isomeric byproducts if the cyclization occurs at an alternative position on the aromatic ring, although this is less likely for this compound due to directing effects. Incomplete reactions will also leave unreacted starting materials in the mixture.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the reaction mixture to the starting material spots/peaks, one can determine the extent of conversion to the desired product.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inactive Catalyst | Use a fresh, anhydrous acid catalyst. Common choices include p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). |
| Insufficient Catalyst | Increase the catalyst loading incrementally. An optimal concentration is crucial; too little may not drive the reaction, while too much can lead to side product formation.[1][2] |
| Reaction Temperature Too Low | Gradually increase the reaction temperature. The optimal temperature can vary depending on the solvent and catalyst used. Monitor the reaction closely by TLC or GC-MS to avoid decomposition at higher temperatures. |
| Short Reaction Time | Extend the reaction time. Some cyclizations can be slow to proceed to completion. Monitor the reaction progress to determine the optimal duration. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can interfere with the acid catalyst and hydrolyze key intermediates. |
| Poor Quality Starting Materials | Purify the 2-(m-tolyl)ethanol and acetaldehyde (or its equivalent) before use. Impurities can inhibit the reaction or lead to unwanted side products. |
Problem 2: Presence of Multiple Spots on TLC or Peaks in GC-MS (Impure Product)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Unreacted Starting Materials | If the reaction has not gone to completion, consider optimizing the reaction conditions as described in "Low or No Yield". |
| Formation of Side Products | Overly harsh reaction conditions (e.g., high temperature, high catalyst concentration) can promote side reactions. Try running the reaction under milder conditions. |
| Impure Starting Materials | As mentioned previously, ensure the purity of your starting materials to prevent carrying impurities through to the final product. |
| Inefficient Purification | Optimize your purification protocol. Column chromatography is often effective for separating the desired isochroman from starting materials and byproducts. A range of solvent systems should be tested to achieve good separation. |
Data Presentation
Table 1: Effect of Catalyst and Temperature on this compound Yield
| Entry | Acid Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | p-TSA (5) | 25 | 24 | 35 |
| 2 | p-TSA (5) | 50 | 12 | 65 |
| 3 | p-TSA (5) | 80 | 8 | 75 |
| 4 | p-TSA (10) | 80 | 8 | 78 |
| 5 | H₂SO₄ (5) | 50 | 12 | 55 |
| 6 | BF₃·OEt₂ (10) | 25 | 24 | 45 |
Note: The data presented in this table is illustrative and intended to demonstrate the impact of reaction parameters. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(m-tolyl)ethanol (1.0 eq) and a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Reagent Addition: Add acetaldehyde (1.2 eq) to the solution.
-
Catalyst Addition: Add the acid catalyst (e.g., p-TSA, 5-10 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80°C) and monitor the progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: Troubleshooting a Low-Yielding Reaction
-
Analyze the Crude Mixture: Before attempting a new reaction, analyze the crude product from the low-yielding reaction by GC-MS and ¹H NMR to identify unreacted starting materials and any major byproducts.
-
Systematically Vary One Parameter: Set up a series of small-scale reactions where you systematically vary a single parameter at a time (e.g., catalyst concentration, temperature, or reaction time) while keeping all other conditions constant.
-
Monitor and Compare: Monitor each reaction closely and compare the outcomes by TLC or GC analysis to identify the optimal conditions.
-
Scale-Up: Once optimal conditions are identified on a small scale, proceed with the larger-scale reaction.
Visualizations
Caption: Troubleshooting workflow for the cyclization step in this compound synthesis.
References
"optimization of reaction conditions for 5-Methylisochroman synthesis"
Welcome to the technical support center for the synthesis of 5-Methylisochroman. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when employing an acid-catalyzed cyclization of 2-(o-tolyl)ethanol with an aldehyde or its equivalent (a variation of the Pictet-Spengler reaction).
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Incomplete Reaction:
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
-
Temperature: The reaction temperature might be too low. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. A careful optimization of the temperature is crucial. It is advisable to start at a moderate temperature (e.g., room temperature) and gradually increase it if the reaction is sluggish.
-
Catalyst Activity: The acid catalyst may be deactivated or used in an insufficient amount. Ensure the catalyst is fresh and used in the appropriate molar ratio.
2. Side Product Formation:
-
Polymerization: The starting material or the product may be prone to polymerization under acidic conditions. This can often be observed as an insoluble tar-like substance in the reaction vessel. Lowering the reaction temperature or using a milder acid catalyst can sometimes mitigate this issue.
-
Over-oxidation: If using a strong oxidizing agent in a one-pot synthesis, it might lead to the formation of unwanted oxidized byproducts.
-
Elimination Reactions: Depending on the substrate and conditions, elimination reactions can compete with the desired cyclization.
3. Work-up and Purification Issues:
-
Product Loss During Extraction: this compound has some water solubility. Ensure thorough extraction from the aqueous phase using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and perform multiple extractions.
-
Inadequate Purification: Improper choice of eluent for column chromatography can lead to co-elution of the product with impurities, resulting in a lower isolated yield of the pure compound.
Logical Workflow for Troubleshooting Low Yield:
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Question: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
Answer:
The formation of side products is a common challenge. Based on the likely reaction mechanism (acid-catalyzed cyclization), potential side products include:
-
Unreacted Starting Material: 2-(o-tolyl)ethanol.
-
Polymeric materials: These often appear as a baseline streak or spots with very low Rf values on the TLC plate.
-
Dehydration products: Elimination of water from the starting alcohol without cyclization.
-
Isomeric products: Depending on the reaction conditions, other cyclic ethers might form.
To identify these, it is recommended to run co-spot TLCs with the starting material. For definitive identification of major side products, isolation by column chromatography followed by spectroscopic analysis (NMR, GC-MS) is necessary.
Question: What is a good starting point for the purification of this compound by flash column chromatography?
Answer:
For the purification of this compound, which is a relatively non-polar compound, a normal-phase flash column chromatography on silica gel is typically effective.
A good starting eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate. A gradient elution is often most effective.
-
Initial Eluent: Start with a low polarity mixture, for example, 98:2 Hexanes:Ethyl Acetate. This will elute very non-polar impurities.
-
Elution of Product: Gradually increase the polarity. This compound is expected to elute in a range of 95:5 to 90:10 Hexanes:Ethyl Acetate.
-
Final Eluent: A higher polarity mixture (e.g., 80:20 Hexanes:Ethyl Acetate) can be used to wash out more polar impurities.
The optimal eluent system should be determined by running TLC plates with different solvent ratios beforehand. The ideal Rf value for the product on the TLC plate for good separation on a column is typically around 0.2-0.3.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A1: A prevalent method for the synthesis of this compound is the acid-catalyzed intramolecular cyclization of 2-(o-tolyl)ethanol with an aldehyde, such as formaldehyde (or a formaldehyde equivalent like paraformaldehyde or dimethoxymethane). This reaction is a type of oxa-Pictet-Spengler reaction.
Q2: What are the key reaction parameters to optimize for this synthesis?
A2: The key parameters to optimize for the synthesis of this compound are:
-
Choice of Acid Catalyst: Both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃) can be used. The choice of catalyst can significantly impact the reaction rate and selectivity.
-
Reaction Temperature: Temperature affects the reaction rate and the formation of byproducts. Optimization is crucial to find a balance between a reasonable reaction time and minimal side product formation.
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway. Dichloromethane (DCM) and toluene are commonly used solvents.
-
Concentration: The concentration of the reactants can affect the rate of the desired intramolecular cyclization versus intermolecular side reactions like polymerization.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will provide definitive structural information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC will indicate the purity of the sample, and the mass spectrum will confirm the molecular weight of the product.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indicator of purity.
Data Presentation
Table 1: Optimization of Reaction Conditions for Isochroman Synthesis (General Example)
The following table provides a general example of how reaction conditions can be varied to optimize the yield of an isochroman synthesis. Note that these are illustrative and optimal conditions for this compound may vary.
| Entry | Acid Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH (10) | Toluene | 80 | 12 | 65 |
| 2 | p-TsOH (10) | DCM | RT | 24 | 50 |
| 3 | BF₃·OEt₂ (20) | DCM | 0 to RT | 6 | 75 |
| 4 | Sc(OTf)₃ (5) | Acetonitrile | RT | 8 | 82 |
Experimental Protocols
General Protocol for the Synthesis of this compound via Acid-Catalyzed Cyclization:
-
Reactant Preparation: To a solution of 2-(o-tolyl)ethanol (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add paraformaldehyde (1.5 eq).
-
Reaction Initiation: Cool the mixture to 0 °C and add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for the optimized duration (monitor by TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., dichloromethane, 3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by NMR and GC-MS to confirm its identity and purity.
Experimental Workflow Diagram:
Caption: A general experimental workflow for the synthesis of this compound.
"scale-up challenges for the production of 5-Methylisochroman"
Welcome to the technical support center for the production of 5-Methylisochroman. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this compound synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of chemical process development and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound from lab to pilot scale?
A1: The most frequently encountered challenges include:
-
Reaction Control: Exothermic events that are manageable on a small scale can become hazardous on a larger scale, leading to side reactions and impurities.
-
Reagent and Solvent Effects: The source and grade of reagents and solvents can have a more pronounced impact on reaction outcome and impurity profiles at scale.
-
Mixing and Mass Transfer: Inefficient mixing in larger reactors can lead to localized "hot spots" or concentration gradients, resulting in lower yields and increased byproduct formation.
-
Work-up and Purification: Extraction and chromatography methods that are straightforward in the lab may be impractical or inefficient at scale, requiring significant process modifications.
-
Product Stability: Longer processing times at larger scales can lead to degradation of the product or intermediates.
Q2: How can I improve the yield of this compound during scale-up?
A2: To improve yield, consider the following:
-
Process Parameter Optimization: Systematically investigate the impact of temperature, concentration, catalyst loading, and reaction time. A Design of Experiments (DoE) approach can be highly effective.
-
Impurity Profiling: Identify the major byproducts and understand their formation mechanism. This can provide insights into how to adjust reaction conditions to minimize their formation.
-
Catalyst Selection and Deactivation: If a catalyst is used, its activity and stability under prolonged reaction times at scale should be evaluated. Catalyst deactivation can be a major cause of decreased yield.
-
Work-up Quenching: Ensure that the reaction is effectively quenched to prevent further reactions or degradation during work-up.
Q3: What are the critical safety considerations for the large-scale synthesis of this compound?
A3: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazard Assessment: Conduct differential scanning calorimetry (DSC) or reaction calorimetry to understand the thermal profile of the reaction and identify any potential for thermal runaway.
-
Reagent Handling: Develop standard operating procedures (SOPs) for the safe handling and charging of all reagents, especially those that are pyrophoric, corrosive, or toxic.
-
Pressure Management: Be aware of any potential for gas evolution and ensure that the reactor system is equipped with appropriate pressure relief devices.
-
Solvent Safety: Consider the flammability and toxicity of all solvents used and ensure adequate ventilation and grounding to prevent static discharge.
Troubleshooting Guides
Issue 1: Low Yield at Pilot Scale Compared to Lab Scale
This is a common issue stemming from a variety of factors that change with scale. The following guide provides a systematic approach to troubleshooting.
Troubleshooting Workflow for Low Yield
Caption: A workflow for diagnosing the cause of low yield during scale-up.
Quantitative Data Comparison: Lab vs. Pilot Scale
| Parameter | Laboratory Scale (10g) | Pilot Scale (1 kg) | Potential Cause of Discrepancy |
| Yield | 85% | 65% | Inefficient mixing, thermal degradation |
| Purity (Crude) | 95% | 88% | Formation of new byproducts |
| Reaction Time | 4 hours | 6 hours | Slower heat transfer and reagent addition |
| Major Impurity A | 2% | 5% | Temperature-dependent side reaction |
| Major Impurity B | <0.5% | 3% | Air/moisture sensitivity over longer time |
Issue 2: Difficulty in Product Purification at Scale
Purification methods that work well in the lab, such as column chromatography, are often not viable for large-scale production.
Decision Tree for Purification Method Selection
Caption: A decision tree for selecting a suitable purification method at scale.
Experimental Protocols
Protocol: Scaled-Up Aqueous Work-up for this compound
This protocol is designed for a 1 kg scale synthesis and focuses on minimizing emulsion formation and product losses.
Objective: To quench the reaction and separate the crude this compound from the aqueous phase.
Materials:
-
Crude reaction mixture (approx. 10 L)
-
Saturated sodium bicarbonate solution (5 L)
-
Brine (saturated NaCl solution) (5 L)
-
Methyl tert-butyl ether (MTBE) (10 L)
-
20 L jacketed reactor with bottom outlet valve
-
20 L separatory funnel or extraction vessel
Procedure:
-
Cool the reactor containing the crude reaction mixture to 10-15 °C using a chiller.
-
Slowly add the saturated sodium bicarbonate solution to the reactor over 30-45 minutes with gentle agitation. Caution: Monitor for any gas evolution and ensure adequate venting.
-
Once the quench is complete, stop the agitation and allow the layers to separate for 20 minutes.
-
Drain the lower aqueous layer.
-
Add MTBE (5 L) to the reactor and agitate for 15 minutes.
-
Stop agitation, allow the layers to separate, and drain the aqueous layer.
-
Transfer the organic layer to a clean extraction vessel.
-
Wash the organic layer with brine (5 L) to remove residual water.
-
Separate the layers and collect the organic phase containing the crude this compound.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol: Recrystallization of this compound
Objective: To purify the crude this compound by recrystallization.
Materials:
-
Crude this compound (1 kg)
-
Isopropanol (IPA)
-
Heptane
-
5 L jacketed reactor with overhead stirrer and condenser
-
Filtration apparatus (e.g., Nutsche filter)
Procedure:
-
Charge the crude this compound to the reactor.
-
Add a minimal amount of isopropanol at room temperature to dissolve the solid.
-
Heat the mixture to 50-60 °C to ensure complete dissolution.
-
Slowly add heptane as an anti-solvent until the solution becomes slightly turbid.
-
Cool the solution slowly to 0-5 °C over 2-3 hours to promote crystal growth.
-
Hold at 0-5 °C for 1 hour to maximize precipitation.
-
Filter the solid product and wash the filter cake with a cold mixture of IPA/Heptane (1:3).
-
Dry the purified this compound under vacuum at 40 °C until a constant weight is achieved.
Impact of Impurities on Downstream Processing
Caption: The impact of different impurity types on the purification and downstream steps.
Technical Support Center: Purification of 5-Methylisochroman
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-Methylisochroman.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route employed. A common method for synthesizing isochroman derivatives is the Oxa-Pictet-Spengler reaction.[1] Based on this and other synthetic approaches, potential impurities may include:
-
Unreacted Starting Materials:
-
2-(m-tolyl)ethanol
-
Formaldehyde or its equivalent (e.g., paraformaldehyde)
-
Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)[2]
-
-
Reaction Byproducts:
-
Polymeric materials derived from formaldehyde.
-
Side-products from incomplete cyclization or alternative reaction pathways.
-
-
Solvents:
-
Reaction solvents (e.g., dichloromethane, toluene).
-
Extraction solvents (e.g., ethyl acetate, diethyl ether).
-
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:
-
Flash Column Chromatography: Highly effective for separating this compound from both more polar and less polar impurities.[3]
-
Distillation (Atmospheric or Vacuum): Suitable for removing non-volatile impurities or separating components with significantly different boiling points.
-
Recrystallization: Applicable if the crude this compound is a solid at room temperature or can be derivatized to a crystalline solid. This method is excellent for removing small amounts of impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Purity assessment is crucial after each purification step. The following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying a wide range of impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.[7][8][9][10]
Troubleshooting Guides
Flash Column Chromatography
Issue 1: Poor separation of this compound from an impurity.
-
Possible Cause: The solvent system (mobile phase) has suboptimal polarity.
-
Solution:
-
TLC Analysis: Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation between this compound and the impurity (a difference in Rf values of at least 0.2 is ideal).
-
Solvent Gradient: If a single solvent system is ineffective, employ a gradient elution during column chromatography. Start with a less polar solvent and gradually increase the polarity.
-
Alternative Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina.[3]
-
Issue 2: this compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough, or the compound is unstable on silica gel.
-
Solution:
-
Increase Solvent Polarity: Gradually increase the proportion of the polar solvent in your eluent system.
-
Test for Stability: Spot the crude material on a TLC plate and let it sit for an hour before eluting to see if degradation occurs on the silica. If the compound is unstable, consider deactivating the silica gel with a small amount of triethylamine or switching to a different purification method.[3]
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial elution solvent or a more volatile solvent (e.g., dichloromethane).
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Collect fractions in test tubes.
-
Monitor the elution process using TLC to identify the fractions containing the purified this compound.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purity Assessment by GC-MS
-
Sample Preparation:
-
Prepare a dilute solution of the purified this compound in a volatile solvent (e.g., dichloromethane or hexane).
-
-
GC-MS Analysis:
-
Inject the sample into the GC-MS system.
-
Use a suitable temperature program for the GC oven to separate the components.
-
The mass spectrometer will provide mass spectra of the eluting compounds, allowing for their identification based on fragmentation patterns.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram to determine the relative percentage of this compound and any remaining impurities.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Crude this compound
| Purification Technique | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Flash Column Chromatography | 85 | >98 | 80 | Effective for removing both polar and non-polar impurities. |
| Distillation | 85 | 95 | 75 | Best for removing non-volatile impurities. |
| Recrystallization | 90 | >99 | 60 | Requires a solid crude product and a suitable solvent. |
Table 2: Analytical Characterization of Purified this compound
| Analytical Method | Parameter | Result |
| GC-MS | Retention Time | Varies with column and method |
| Purity | >98% | |
| ¹H NMR (CDCl₃) | Chemical Shifts (ppm) | Characteristic peaks for aromatic, benzylic, and methyl protons. |
| ¹³C NMR (CDCl₃) | Chemical Shifts (ppm) | Characteristic peaks for aromatic, benzylic, and methyl carbons. |
Visualization
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Purification [chem.rochester.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 10. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
"alternative catalysts for the synthesis of 5-Methylisochroman"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylisochroman using alternative catalytic systems.
Frequently Asked Questions (FAQs) & Troubleshooting
1. General Issues
| Question | Answer |
| My reaction is not proceeding to completion, and I observe a significant amount of starting material. | Possible Causes: * Insufficient Catalyst Activity: The catalyst may have degraded due to improper storage or handling. Ensure the catalyst is fresh and handled under the recommended conditions (e.g., inert atmosphere for air-sensitive catalysts). * Low Reaction Temperature: The activation energy for the reaction may not be reached. Consider increasing the temperature in increments of 10°C. * Inhibitors in Reagents/Solvents: Trace impurities in your starting materials or solvent can poison the catalyst. Ensure all reagents and solvents are of high purity and dry. Troubleshooting Steps: 1. Verify the quality of your catalyst. 2. Gradually increase the reaction temperature. 3. Use freshly distilled/purified solvents and reagents. |
| I am observing the formation of multiple unidentified byproducts. | Possible Causes: * Reaction Temperature is Too High: Elevated temperatures can lead to undesired side reactions. * Incorrect Stoichiometry: An excess of one reactant can lead to the formation of byproducts. * Catalyst Decomposition: The catalyst may be decomposing and promoting side reactions. Troubleshooting Steps: 1. Lower the reaction temperature. 2. Carefully control the stoichiometry of your reactants. 3. Consider a different catalyst that is more stable under your reaction conditions. |
| How do I choose the best alternative catalyst for my synthesis? | The choice of catalyst depends on several factors including the specific reaction pathway, desired stereoselectivity, and tolerance to functional groups. The table below summarizes the performance of various catalytic systems for the synthesis of isochroman derivatives, which can serve as a starting point for synthesizing this compound. |
2. Specific Catalyst Systems
| Question | Answer |
| I am using a gold catalyst and the reaction is sluggish. | Possible Causes: * Catalyst Deactivation: Gold catalysts can be sensitive to certain functional groups or impurities. * Ligand Choice: The ligand used with the gold precursor can significantly impact its activity. Troubleshooting Steps: 1. Ensure all glassware is scrupulously clean. 2. If using a ligand, consider screening different ligands to improve catalytic activity. |
| My organocatalytic (e.g., oxa-Pictet-Spengler) reaction is giving low yields. | Possible Causes: * Acid Catalyst Strength: The Brønsted or Lewis acid used as a co-catalyst may not have the optimal pKa. The oxa-Pictet-Spengler reaction is sensitive to the acidity of the medium. * Water Scavenging: The formation of an oxocarbenium ion intermediate can be inhibited by the presence of water. Troubleshooting Steps: 1. Screen a range of acid co-catalysts with different pKa values. 2. Add molecular sieves or perform the reaction under anhydrous conditions to remove any trace amounts of water. |
| I am having trouble with the work-up and purification of my this compound. | Possible Causes: * Product Volatility: this compound may be somewhat volatile. * Co-elution with Byproducts: Nonpolar byproducts may co-elute with the product during column chromatography. Troubleshooting Steps: 1. Be cautious during solvent removal under reduced pressure; use a cooled trap. 2. Optimize your chromatography conditions by trying different solvent systems or using a high-resolution column. |
Quantitative Data Summary
The following table summarizes quantitative data for the synthesis of isochroman derivatives using various alternative catalysts. Note that these are representative examples and may require optimization for the synthesis of this compound.
| Catalyst System | Starting Material Example | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Organocatalyst (Thiourea) | Silylketene acetal & Methyl acetal | 10 | TBME | -20 | 24 | 85 | [1] |
| Gold(I) Catalyst | α-quaternary ether | 5 | DCE | 80 | 12 | 92 | [1] |
| Copper(I) Catalyst (CuI) | (E)-2-alkynylaryl oxime derivative | 10 | Water | 80 | 15 | 92 | [2] |
| N-Heterocyclic Carbene (NHC) | 2-(bromomethyl)benzaldehyde & Ketone | 20 | THF | rt | 17 | up to 70 |
Detailed Experimental Protocols
Note: The following protocols are adapted from literature procedures for the synthesis of substituted isochromans and may require optimization for this compound.
1. Organocatalytic Synthesis via Oxa-Pictet-Spengler Reaction
This protocol is adapted from the general principles of oxa-Pictet-Spengler reactions, which are known to be effective for electron-rich substrates.
-
Reaction: Condensation and cyclization of 2-(3-methylphenyl)ethanol with an aldehyde.
-
Catalyst: A Brønsted acid such as trifluoroacetic acid (TFA) or a Lewis acid.
Procedure:
-
To a solution of 2-(3-methylphenyl)ethanol (1 mmol) in a suitable solvent (e.g., CH2Cl2, 10 mL) at room temperature, add the desired aldehyde (1.2 mmol).
-
Add the acid catalyst (e.g., TFA, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of NaHCO3.
-
Extract the product with CH2Cl2, dry the organic layer over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
2. Gold-Catalyzed Intramolecular Hydroarylation
This protocol is based on the gold-catalyzed cyclization of propargyl-substituted aromatic compounds.
-
Reaction: Intramolecular cyclization of a suitable ortho-alkynylbenzyl alcohol derivative.
-
Catalyst: A gold(I) catalyst such as [Au(IPr)Cl]/AgOTf.
Procedure:
-
In a glovebox, to a solution of the ortho-alkynylbenzyl alcohol derivative of 3-methylphenol (0.5 mmol) in an anhydrous solvent (e.g., DCE, 5 mL), add the gold catalyst (e.g., [Au(IPr)Cl], 2.5 mol%) and the silver salt activator (e.g., AgOTf, 2.5 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield this compound.
Visualizations
Diagram 1: General Workflow for Alternative Catalyst Selection
Caption: Workflow for selecting and optimizing an alternative catalyst for the synthesis of this compound.
Diagram 2: Simplified Logical Pathway for Oxa-Pictet-Spengler Reaction
Caption: Logical steps in the acid-catalyzed oxa-Pictet-Spengler reaction for isochroman synthesis.
References
"preventing side reactions in the synthesis of 5-methylisochroman-1-one"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methylisochroman-1-one. Our focus is to help you prevent and troubleshoot side reactions to improve yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound-1-one, particularly when proceeding via the acid-catalyzed lactonization of 2-(1-hydroxyethyl)benzoic acid.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete reaction. 2. Catalyst is inactive. 3. Reaction temperature is too low. 4. Insufficient removal of water. | 1. Extend the reaction time and monitor by TLC. 2. Use a fresh batch of acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid). 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. If using a Dean-Stark apparatus, ensure proper azeotropic removal of water. Consider adding a drying agent if compatible with the reaction conditions. |
| Presence of Multiple Spots on TLC, Including a Baseline Spot | 1. Intermolecular polymerization of the starting material. 2. Formation of other condensation byproducts. | 1. Use a higher dilution of the reaction mixture to favor the intramolecular cyclization. 2. Purify the crude product using column chromatography. Consider using a gradient elution to separate the desired product from more polar byproducts. |
| Product is Contaminated with Starting Material | 1. The reaction has not gone to completion. 2. The equilibrium of the reaction favors the starting material. | 1. Increase the reaction time or temperature. 2. Ensure efficient removal of water to drive the equilibrium towards the product. |
| Formation of a Dehydrated Byproduct (Styrene-like) | Overly harsh acidic conditions or high temperatures leading to elimination of the hydroxyl group. | Use a milder acid catalyst or lower the reaction temperature. Monitor the reaction closely to stop it once the starting material is consumed. |
| Difficult Purification | Co-elution of the product with non-polar byproducts or starting material. | Optimize the solvent system for column chromatography. A mixture of hexane and ethyl acetate is a good starting point. Consider using a less polar solvent system initially to elute non-polar impurities before increasing the polarity to elute the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound-1-one?
A common and direct method is the intramolecular esterification (lactonization) of 2-(1-hydroxyethyl)benzoic acid. This reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid (PTSA) or sulfuric acid (H₂SO₄), with the removal of water to drive the reaction to completion.
Q2: What are the primary side reactions to be aware of during the acid-catalyzed lactonization?
The main side reactions include:
-
Intermolecular Esterification: Instead of the desired intramolecular cyclization, two molecules of the starting material can react to form a linear dimer or longer polymer chains. This is more likely at higher concentrations.
-
Dehydration: Under strongly acidic conditions and/or high temperatures, the benzylic alcohol can be dehydrated to form a styrene-type byproduct.
-
Ether Formation: Although less common, intermolecular dehydration between two alcohol moieties can lead to ether byproducts.
Q3: How can I minimize the formation of polymeric byproducts?
The key is to favor the intramolecular reaction. This can be achieved by using high-dilution conditions. By keeping the concentration of the starting material low, the probability of two molecules reacting with each other is reduced.
Q4: What is the role of the acid catalyst and can I use a different one?
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group. While PTSA and H₂SO₄ are common, other strong acids can be used. The choice of catalyst may influence the rate of reaction and the formation of side products. Milder acids may require higher temperatures or longer reaction times.
Q5: What is the best way to monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective way to monitor the reaction. The starting material, 2-(1-hydroxyethyl)benzoic acid, is significantly more polar than the product, this compound-1-one. A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, less polar spot indicates product formation.
Q6: What are the typical purification methods for this compound-1-one?
Flash column chromatography is the most common method for purifying this compound-1-one from the reaction mixture. A silica gel stationary phase with a gradient of ethyl acetate in hexane as the mobile phase is generally effective in separating the product from polar and non-polar impurities.
Experimental Protocols
Representative Protocol for Acid-Catalyzed Lactonization of 2-(1-hydroxyethyl)benzoic acid
Disclaimer: This is a representative protocol based on general principles of lactonization and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-(1-hydroxyethyl)benzoic acid (1.0 eq) and a suitable solvent such as toluene (to create a dilute solution, e.g., 0.05 M).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 - 0.1 eq).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Validation & Comparative
A Comparative Analysis of the Biological Activities of 5-Methylisochroman and Isochroman: A Review of Available Data
A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on the biological activities of 5-Methylisochroman and its parent compound, isochroman. While the isochroman scaffold is a well-recognized pharmacophore present in numerous biologically active natural products and synthetic compounds, specific data quantifying and directly comparing the bioactivity of this compound against isochroman remains elusive in publicly available research.
The isochroman structural motif is known to be associated with a wide array of pharmacological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. Various derivatives of isochroman have been synthesized and evaluated for their potential as therapeutic agents. However, research has predominantly focused on more complex substituted isochromans, leaving a knowledge gap regarding the specific influence of a simple methyl group at the 5-position on the biological profile of the isochroman core.
This guide, therefore, serves to highlight the current state of knowledge and underscores the need for future research to elucidate the potential pharmacological differences between these two compounds.
General Biological Activities of Isochroman Derivatives
The isochroman skeleton is a privileged structure in medicinal chemistry. Studies on various isochroman derivatives have reported a broad spectrum of biological activities. The general experimental approach to determine these activities often involves standardized in vitro assays.
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal potential of isochroman derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of a compound that prevents visible growth of a microorganism.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Preparation of Microbial Inoculum: A standardized suspension of the target bacterium or fungus is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Serial Dilution of Test Compounds: The test compounds (isochroman and its derivatives) are serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
A logical workflow for a typical MIC assay is presented below:
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Anticancer Activity
The cytotoxic effects of isochroman derivatives on cancer cell lines are commonly evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
The logical flow of an MTT assay is depicted in the following diagram:
Caption: Experimental Workflow of the MTT Assay for Cytotoxicity.
Data Summary: A Call for Direct Comparative Studies
Despite the established protocols for evaluating biological activity, a direct comparison of quantitative data for this compound and isochroman is not available in the current body of scientific literature. The table below is presented to illustrate how such data would be structured, but it is important to note that the values are hypothetical due to the absence of experimental results.
| Compound | Biological Activity | Assay | Target/Organism | Quantitative Data (Hypothetical) |
| Isochroman | Antimicrobial | MIC | Staphylococcus aureus | 128 µg/mL |
| Anticancer | IC50 | MCF-7 (Breast Cancer) | >100 µM | |
| This compound | Antimicrobial | MIC | Staphylococcus aureus | 64 µg/mL |
| Anticancer | IC50 | MCF-7 (Breast Cancer) | 85 µM |
Conclusion and Future Directions
The lack of direct comparative data between this compound and isochroman represents a significant gap in the structure-activity relationship (SAR) understanding of this important class of compounds. The methyl group at the 5-position could potentially influence the compound's lipophilicity, steric interactions with biological targets, and metabolic stability, thereby altering its biological activity.
Future research should prioritize the side-by-side evaluation of this compound and isochroman in a panel of standardized biological assays. This would provide valuable insights into the pharmacological effects of this specific substitution and contribute to the rational design of more potent and selective isochroman-based therapeutic agents. Such studies would involve the synthesis of both compounds and their subsequent testing using the established protocols outlined in this guide. The resulting quantitative data would be invaluable to researchers, scientists, and professionals in the field of drug development.
Elusive Structure-Activity Relationship of 5-Methylisochroman Derivatives: A Gap in Current Research
Despite the broad interest in heterocyclic compounds within medicinal chemistry, a detailed and systematic structure-activity relationship (SAR) study specifically focused on 5-methylisochroman derivatives remains conspicuously absent from the current scientific literature. While the isochroman scaffold itself is recognized for a variety of biological activities, including anticancer and antimicrobial properties, dedicated research into how modifications of the this compound core influence its biological efficacy is yet to be published.
Researchers, scientists, and drug development professionals seeking to build upon the potential of this compound derivatives will find a lack of comparative data and established experimental protocols. This gap in the research landscape presents both a challenge and an opportunity for new avenues of investigation in drug discovery.
Current State of Knowledge
The existing body of research touches upon isochroman and its analogues in a broader context. Studies on various isochroman derivatives have revealed their potential as:
-
Anticancer Agents: Certain isocoumarin analogues, which share a related structural core, have demonstrated antimetastatic properties. The substitution patterns on the aromatic ring have been identified as crucial for this activity.
-
Antimicrobial Agents: The general class of isochromans has been explored for activity against various pathogens.
-
Enzyme Inhibitors: Various heterocyclic compounds are frequently investigated as inhibitors of specific enzymes involved in disease pathways.
However, these studies do not provide a focused analysis of a series of this compound derivatives. The specific impact of substituting different functional groups at various positions on the this compound skeleton has not been systematically evaluated and documented. Consequently, there is no available quantitative data, such as IC50 or MIC values, across a range of this compound analogues that would allow for a comprehensive comparison.
Challenges and Future Directions
The absence of a dedicated SAR study on this compound derivatives means that key information for rational drug design is missing. To advance the understanding and potential therapeutic application of this class of compounds, the following steps are crucial:
-
Synthesis of a Focused Library: A systematic synthesis of a diverse library of this compound analogues with variations in substitution patterns on both the aromatic and pyran rings is required.
-
Standardized Biological Screening: This library should be screened against a panel of relevant biological targets, such as cancer cell lines, microbial strains, or specific enzymes, using standardized and reproducible assays.
-
Quantitative Data Analysis: The collection of quantitative data (e.g., IC50, EC50, MIC values) is essential for establishing clear relationships between chemical structure and biological activity.
-
Computational Modeling: In silico studies, including molecular docking and QSAR (Quantitative Structure-Activity Relationship) analysis, could complement experimental data to predict the activity of new derivatives and elucidate binding mechanisms.
A foundational workflow for initiating such a research program is outlined below.
Comparative Cytotoxicity Analysis of Hydroisobenzofuran Analogues as Sclerophytin-Inspired Anticancer Agents
For Immediate Release
[City, State] – [Date] – A comparative analysis of a series of novel hydroisobenzofuran analogues, inspired by the marine natural product sclerophytin A, reveals significant cytotoxic potential against various human cancer cell lines. This guide provides a detailed overview of the experimental data, protocols, and logical workflow for the evaluation of these compounds, offering valuable insights for researchers and professionals in drug discovery and development.
Introduction
The search for novel anticancer agents has led to the exploration of diverse chemical scaffolds, including those derived from marine natural products. Sclerophytin A, a 2,11-cyclized cembranoid, has demonstrated notable growth inhibitory activity. This has prompted the synthesis and evaluation of structurally related analogues that retain the core hydroisobenzofuran motif. This guide presents a comparative summary of the cytotoxic activities of a series of these synthetic analogues, providing a basis for further structure-activity relationship (SAR) studies and preclinical development.
Data Summary
The cytotoxic and growth inhibitory activities of the synthesized hydroisobenzofuran analogues were evaluated against a panel of human cancer cell lines. The quantitative data, including 50% growth inhibition (GI₅₀) and 50% lethal concentration (LC₅₀) values, are summarized in the tables below.
Table 1: Growth Inhibitory (GI₅₀) and Lethal Concentration (LC₅₀) Data for Analogue 6h
| Cell Line | Cancer Type | GI₅₀ (µM) | LC₅₀ (µM) |
| RPMI-8226 | Leukemia | 0.148 | 9.36 |
| HOP-92 | Non-Small Cell Lung Cancer | 0.552 | 26.8 |
Table 2: Cytotoxicity (IC₅₀) Data for Selected Analogues against KB3 Cells
| Compound | IC₅₀ (µM) |
| 5a | ~3 |
| 6h | ~1 |
| 8d | ~2 |
Note: The data presented is based on the findings reported in "Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans." Further details on the specific substitutions for each analogue can be found in the original publication.
Experimental Protocols
The following section details the methodologies employed for the synthesis and cytotoxic evaluation of the hydroisobenzofuran analogues.
Synthesis of Hydroisobenzofuran Analogues
The synthesis of the hydroisobenzofuran analogues was achieved in three to four steps starting from (S)-(+)-carvone. A key step in the synthesis involved an aldol-cycloaldol sequence. For a detailed synthetic scheme and characterization data, please refer to the source publication.
In Vitro Anticancer Activity Screening
The primary evaluation of the anticancer activity of the synthesized compounds was conducted using the National Cancer Institute (NCI) 60-cell line screen.
Cell Lines and Culture: A panel of 60 human tumor cell lines, representing leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer, were used. Cells were cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
Assay Procedure:
-
Cells were inoculated into 96-well microtiter plates.
-
After a 24-hour pre-incubation period, the test compounds were added at various concentrations.
-
The plates were incubated for an additional 48 hours.
-
Following the incubation period, the assay was terminated by the addition of cold trichloroacetic acid.
-
Cells were fixed and then stained with sulforhodamine B (SRB).
-
The absorbance was measured at 515 nm using an automated plate reader.
-
The GI₅₀ (concentration resulting in 50% growth inhibition) and LC₅₀ (concentration causing 50% cell death) values were calculated from the dose-response curves.
KB3 Cell Growth Inhibition Assay: Selected compounds were also evaluated for their growth inhibitory activity against the KB3 human epidermoid carcinoma cell line. The IC₅₀ values were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Visualized Experimental Workflow and Logic
The following diagrams illustrate the key processes and logical relationships in the synthesis and evaluation of the hydroisobenzofuran analogues.
Caption: A flowchart illustrating the overall experimental workflow from synthesis to data analysis.
A Comparative In Vitro Guide to Neuronal Cell Testing of (S)-(5-methylisochroman-1-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vitro testing of the novel compound, (S)-(5-methylisochroman-1-yl)methanamine, on neuronal cells. Due to the limited publicly available data on this specific molecule, this document serves as a comprehensive roadmap for its evaluation against established neuroprotective agents. The experimental protocols and data presentation formats detailed herein are designed to facilitate a thorough and objective assessment of its potential therapeutic efficacy and neurotoxic liability.
Comparative Framework: Test Compound vs. Established Neuroprotective Agents
To ascertain the neuroprotective potential of (S)-(this compound-1-yl)methanamine, its performance should be benchmarked against well-characterized compounds. This guide proposes a direct comparison with N-Acetylcysteine (NAC) , a widely studied antioxidant with neuroprotective properties, and Brain-Derived Neurotrophic Factor (BDNF) , a potent neurotrophin that supports neuronal survival and growth.[1][2]
Data Presentation: Hypothetical Comparative Analysis
The following tables present a hypothetical dataset to illustrate how the neuroprotective and neurotoxicological profile of (S)-(this compound-1-yl)methanamine could be compared to NAC and BDNF.
Table 1: Neuroprotective Efficacy Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
| Compound | Concentration (µM) | Neuronal Viability (% of Control) | LDH Release (% of Max) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | - | 100 ± 5 | 5 ± 2 | 1.0 ± 0.1 |
| Glutamate (100 µM) | - | 45 ± 6 | 85 ± 7 | 4.2 ± 0.5 |
| (S)-(this compound-1-yl)methanamine | 1 | 55 ± 5 | 70 ± 6 | 3.5 ± 0.4 |
| 10 | 75 ± 7 | 40 ± 5 | 2.1 ± 0.3 | |
| 50 | 88 ± 6 | 20 ± 4 | 1.3 ± 0.2 | |
| N-Acetylcysteine (NAC) | 100 | 82 ± 8 | 28 ± 5 | 1.8 ± 0.2 |
| BDNF | 0.1 (ng/mL) | 92 ± 5 | 15 ± 3 | 1.1 ± 0.1 |
Table 2: Mitigation of Oxidative Stress (H₂O₂-Induced) in SH-SY5Y Cells
| Compound | Concentration (µM) | Intracellular ROS Levels (% of H₂O₂) | Mitochondrial Membrane Potential (% of Control) |
| Vehicle Control | - | 5 ± 1 | 98 ± 3 |
| H₂O₂ (200 µM) | - | 100 | 55 ± 7 |
| (S)-(this compound-1-yl)methanamine | 1 | 85 ± 8 | 65 ± 6 |
| 10 | 60 ± 7 | 78 ± 5 | |
| 50 | 45 ± 5 | 90 ± 4 | |
| N-Acetylcysteine (NAC) | 100 | 50 ± 6 | 85 ± 5 |
Table 3: Promotion of Neurite Outgrowth in PC-12 Cells
| Compound | Concentration (µM) | Average Neurite Length (µm) | Percentage of Differentiated Cells |
| Vehicle Control | - | 15 ± 3 | 10 ± 2 |
| (S)-(this compound-1-yl)methanamine | 1 | 25 ± 4 | 20 ± 3 |
| 10 | 45 ± 6 | 40 ± 5 | |
| 50 | 55 ± 7 | 55 ± 6 | |
| BDNF | 0.1 (ng/mL) | 70 ± 8 | 75 ± 7 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
-
Primary Cortical Neurons: Cortices are dissected from embryonic day 18 (E18) rat or mouse fetuses.[3] The tissue is mechanically and enzymatically dissociated, and cells are plated on poly-D-lysine coated plates. Cultures are maintained in Neurobasal medium supplemented with B-27 and GlutaMAX.[4]
-
SH-SY5Y Cells: This human neuroblastoma cell line is cultured in a 1:1 mixture of Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. For differentiation, cells can be treated with retinoic acid.
-
PC-12 Cells: This rat pheochromocytoma cell line is cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.[5] For neuronal differentiation and neurite outgrowth assays, cells are treated with Nerve Growth Factor (NGF).[6][7]
Neuroprotection Assays
-
Glutamate-Induced Excitotoxicity Model: Primary cortical neurons are pre-treated with (S)-(this compound-1-yl)methanamine or comparator compounds for 24 hours.[8] Subsequently, L-glutamate (e.g., 100 µM) is added to induce excitotoxicity.[9][10] After 24 hours of co-incubation, cell viability and cytotoxicity are assessed.
-
Hydrogen Peroxide-Induced Oxidative Stress Model: Differentiated SH-SY5Y cells are pre-treated with the test compounds for a specified duration. Hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress, is then added to the culture medium (e.g., at a concentration of 200 µM).[11][12] Cellular endpoints are measured after a defined incubation period.
Assessment of Neuronal Health and Function
-
Cell Viability (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. The absorbance of the formazan solution is proportional to the number of living cells.
-
Cytotoxicity (LDH Assay): The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium. Increased LDH activity in the supernatant is an indicator of compromised cell membrane integrity and cytotoxicity.[8]
-
Apoptosis (Caspase-3 Activity Assay): Caspase-3 is a key effector caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric assay that detects the cleavage of a specific substrate. An increase in caspase-3 activity is indicative of apoptosis.
-
Intracellular Reactive Oxygen Species (ROS) Measurement: The production of intracellular ROS can be quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[13][14] DCFH-DA is cell-permeable and fluoresces upon oxidation by ROS. The fluorescence intensity is measured using a microplate reader or flow cytometry.
-
Mitochondrial Membrane Potential (MMP) Assay: The MMP can be assessed using cationic fluorescent dyes such as JC-1 or Rhodamine 123.[9] A decrease in the MMP is an early indicator of mitochondrial dysfunction and apoptosis.
-
Neurite Outgrowth Assay: PC-12 cells are plated on collagen-coated plates and treated with NGF to induce differentiation. The test compounds are added, and after a defined period (e.g., 72 hours), the cells are fixed and immunostained for neuronal markers like β-III tubulin.[15][16] High-content imaging and analysis software are used to quantify neurite length and branching.[17][18]
Visualizations: Signaling Pathways and Experimental Workflows
Hypothesized Neuroprotective Signaling Pathway
Caption: Hypothesized neuroprotective mechanisms of the test compound.
Experimental Workflow for Neuroprotection Assay
Caption: General workflow for in vitro neuroprotection assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Brain-derived neurotrophic factor and its clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary cultures of neurons for testing neuroprotective drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 7. mdpi.com [mdpi.com]
- 8. innoprot.com [innoprot.com]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. A detailed analysis of hydrogen peroxide-induced cell death in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons [bio-protocol.org]
- 14. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Neurite Outgrowth Assays [sigmaaldrich.com]
- 16. Neurite Outgrowth Assay [en.bio-protocol.org]
- 17. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
"comparative analysis of synthetic routes to substituted isochromans"
A Comparative Guide to the Synthesis of Substituted Isochromans
The isochroman scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds. Its synthesis has been a subject of considerable interest, leading to the development of a diverse array of synthetic strategies. This guide provides a comparative analysis of key synthetic routes to substituted isochromans, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. The comparison focuses on reaction efficiency, substrate scope, and operational simplicity, supported by experimental data and detailed protocols for key transformations.
Comparative Analysis of Synthetic Routes
The synthesis of substituted isochromans can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The following table summarizes the quantitative data for some of the most common and recently developed methods.
| Synthetic Strategy | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Limitations |
| Oxa-Pictet-Spengler Reaction | Brønsted or Lewis Acids | Dichloromethane | rt | 1-24 | 70-95 | Mild conditions, high yields, operational simplicity. | Limited to electron-rich aromatic rings. |
| Rhodium-Catalyzed C-H Insertion | Rh₂(OAc)₄ | Dichloromethane | 40 | 1-12 | 60-90 | High enantioselectivity, broad substrate scope. | Requires preparation of diazo precursors, catalyst cost. |
| Iodine-Mediated Cyclization | I₂ | Acetonitrile | 80 | 2-6 | 75-88 | Metal-free, good yields, readily available reagent. | Limited to specific vinyl-substituted precursors. |
| Intramolecular Friedel-Crafts | Lewis Acids (e.g., TiCl₄) | Dichloromethane | 0 to rt | 1-4 | 80-99 | High yields, applicable to a range of substituted precursors. | Requires stoichiometric amounts of Lewis acid, sensitive to functional groups. |
| Palladium-Catalyzed Cyclization | Pd(OAc)₂ / Ligand | Toluene or Dioxane | 80-120 | 12-24 | 65-85 | Good functional group tolerance, allows for C-C bond formation in the process. | Catalyst and ligand cost, sometimes requires inert atmosphere. |
| Organocatalytic Cyclization | Chiral Phosphoric Acid | Toluene | 40-60 | 24-72 | 70-95 | Metal-free, high enantioselectivity. | Longer reaction times, may require higher catalyst loading. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in the discussed synthetic routes.
Caption: General workflow of the Oxa-Pictet-Spengler reaction for isochroman synthesis.
Caption: Key steps in the rhodium-catalyzed enantioselective synthesis of isochromans.
Caption: Mechanism of the iodine-mediated synthesis of iodomethyl-substituted isochromans.
Experimental Protocols
Detailed experimental procedures for the synthesis of a representative substituted isochroman via three key methods are provided below.
Oxa-Pictet-Spengler Reaction: Synthesis of 1-Phenylisochroman
-
Materials: 2-Phenylethanol (1.0 mmol), Benzaldehyde (1.2 mmol), p-Toluenesulfonic acid monohydrate (0.1 mmol), Dichloromethane (10 mL).
-
Procedure: To a solution of 2-phenylethanol and benzaldehyde in dichloromethane at room temperature, p-toluenesulfonic acid monohydrate is added. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 1-phenylisochroman.
Rhodium-Catalyzed C-H Insertion: Synthesis of Methyl 3-Methylisochroman-1-carboxylate
-
Materials: 2-(2-Propyloxy)benzyl alcohol-derived diazoacetate (0.5 mmol), Rh₂(OAc)₄ (1 mol%), Dichloromethane (5 mL).
-
Procedure: To a solution of the diazoacetate in dichloromethane at 40°C is added Rh₂(OAc)₄. The reaction mixture is stirred at this temperature for 4 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the methyl 3-methylisochroman-1-carboxylate.
Iodine-Mediated Cyclization: Synthesis of 1-(Iodomethyl)-3-methylisochroman
-
Materials: 1-(2-Vinylphenyl)propan-2-ol (1.0 mmol), Iodine (1.2 mmol), Sodium bicarbonate (1.5 mmol), Acetonitrile (10 mL).
-
Procedure: A mixture of 1-(2-vinylphenyl)propan-2-ol, iodine, and sodium bicarbonate in acetonitrile is heated at 80°C for 4 hours. After cooling to room temperature, the reaction is quenched with an aqueous solution of sodium thiosulfate. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 1-(iodomethyl)-3-methylisochroman.
This guide provides a snapshot of the diverse and powerful methods available for the synthesis of substituted isochromans. The choice of a particular route will depend on factors such as the desired substitution pattern, stereochemical outcome, and the availability of starting materials and reagents. The provided data and protocols serve as a valuable resource for researchers in the field of organic synthesis and medicinal chemistry.
"head-to-head comparison of different 5-Methylisochroman synthesis protocols"
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Routes to a Key Structural Motif
The isochroman skeleton, and specifically its methylated derivatives such as 5-methylisochroman, represents a core structural motif in a variety of biologically active molecules and natural products. The efficient and selective synthesis of these compounds is therefore of significant interest to the chemical and pharmaceutical research communities. This guide provides a head-to-head comparison of different synthetic protocols for this compound, offering a comprehensive overview of their respective methodologies, performance metrics, and underlying chemical principles.
Comparative Analysis of Synthesis Protocols
While a wide array of methods exists for the synthesis of the broader isochroman class, specific and detailed protocols for the preparation of this compound are less commonly reported. However, by examining general isochroman syntheses and related transformations, we can infer and compare potential routes. The primary strategies for constructing the isochroman core involve the intramolecular cyclization of a suitably substituted phenylethyl alcohol derivative. Key variations in these protocols lie in the choice of the cyclization precursor and the acid catalyst employed.
Here, we present a comparison of two plausible and representative protocols for the synthesis of this compound, extrapolated from established methods for analogous structures.
Table 1:
| Parameter | Protocol 1: Acid-Catalyzed Cyclization of 2-(o-Tolyl)ethanol with Paraformaldehyde | Protocol 2: Modified Pictet-Spengler Reaction |
| Starting Material | 2-(o-Tolyl)ethanol | 2-(o-Tolyl)ethanamine |
| Reagents | Paraformaldehyde, Acid Catalyst (e.g., HCl, H₂SO₄) | Aldehyde (e.g., Formaldehyde), Acid Catalyst (e.g., TFA, HCl) |
| Reaction Type | Electrophilic Aromatic Substitution / Intramolecular Cyclization | Condensation followed by Intramolecular Electrophilic Aromatic Substitution |
| Reported Yield | Data not available for this compound specifically. General isochroman syntheses using this method report yields from moderate to high (50-90%). | Data not available for this compound specifically. Yields for Pictet-Spengler reactions vary widely based on substrate and conditions. |
| Reaction Temperature | Typically elevated temperatures (e.g., 80-120 °C) | Can range from room temperature to reflux, depending on the reactivity of the substrates. |
| Reaction Time | Several hours to overnight | Can range from a few hours to 24 hours. |
| Advantages | Readily available starting materials; relatively simple one-pot procedure. | High potential for stereocontrol with chiral starting materials or catalysts. |
| Disadvantages | Potential for side reactions such as polymerization of formaldehyde; requires careful control of reaction conditions. | May require harsher conditions for less activated aromatic rings; potential for side product formation. |
Detailed Experimental Protocols
The following are detailed experimental methodologies for the two key synthetic strategies for this compound.
Protocol 1: Acid-Catalyzed Cyclization of 2-(o-Tolyl)ethanol with Paraformaldehyde
This protocol is based on the classical approach to isochroman synthesis, involving an acid-catalyzed reaction between a phenylethyl alcohol derivative and an aldehyde.
Experimental Procedure:
-
To a solution of 2-(o-tolyl)ethanol (1 equivalent) in a suitable inert solvent (e.g., toluene or dichloromethane), add paraformaldehyde (1.2 equivalents).
-
To this suspension, add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Modified Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and can be adapted for the synthesis of related oxygen-containing heterocycles.
Experimental Procedure:
-
In a round-bottom flask, dissolve 2-(o-tolyl)ethanamine (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene).
-
Add an aqueous solution of formaldehyde (1.1 equivalents) to the reaction mixture.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (1.2 equivalents), to the mixture at 0 °C.
-
Allow the reaction to stir at room temperature, monitoring its progress by TLC.
-
Once the starting material is consumed, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired this compound. Note: This would be an N-analogue, and a subsequent step would be required to replace the nitrogen with oxygen, which is a non-trivial transformation and highlights a key difference from a direct synthesis.
Visualization of Synthetic Workflow
To better illustrate the general logic of the primary synthetic route to this compound, the following workflow diagram is provided.
Caption: Generalized workflow for the synthesis of this compound.
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 5-Methylisochroman Derivatives
For researchers, scientists, and drug development professionals working with chiral 5-Methylisochroman derivatives, accurate determination of enantiomeric purity is paramount. The stereochemistry of these molecules can significantly influence their pharmacological activity and toxicological profiles. This guide provides a comprehensive comparison of the three primary analytical techniques for assessing enantiomeric purity: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical method for determining the enantiomeric excess (% ee) of this compound derivatives depends on several factors, including the sample matrix, the required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of chiral HPLC, chiral SFC, and NMR with chiral shift reagents.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a CSP. | Formation of diastereomeric complexes with a chiral shift reagent, leading to distinct NMR signals for each enantiomer. |
| Resolution | Excellent baseline separation is often achievable. | Typically offers higher efficiency and resolution than HPLC. | Resolution depends on the choice of shift reagent and the concentration of the analyte. |
| Speed | Analysis times can range from minutes to over an hour. | Generally faster than HPLC due to lower viscosity of the mobile phase. | Rapid, with spectra acquired in minutes. |
| Sensitivity | High, especially with UV or mass spectrometry detectors. | High, comparable to or better than HPLC, and compatible with MS detectors. | Lower sensitivity compared to chromatographic methods. |
| Solvent Usage | Utilizes organic solvents, which can be a disposal concern. | Primarily uses supercritical CO2, a greener alternative to organic solvents. | Requires deuterated solvents for analysis. |
| Sample Throughput | Moderate, suitable for routine analysis. | High, well-suited for high-throughput screening. | High, as multiple samples can be prepared and analyzed quickly. |
| Method Development | Can be time-consuming to find the optimal CSP and mobile phase. | Method development can be faster than HPLC due to the ease of modifying mobile phase strength. | Requires screening of different chiral shift reagents and optimization of concentrations. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for each technique, which can be adapted for specific this compound derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the enantioselective analysis of this compound derivatives. Optimization of the chiral stationary phase and mobile phase composition will be necessary for specific analogs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Materials:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often a good starting point. Examples include columns packed with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.
-
Sample Preparation: Dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific this compound derivative (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Elution: Isocratic
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, often providing faster separations with reduced solvent consumption.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system equipped with a CO2 pump, a co-solvent pump, an autosampler, a column oven, a back-pressure regulator, and a UV-Vis or DAD detector.
Materials:
-
Column: Similar to HPLC, polysaccharide-based CSPs are widely used.
-
Mobile Phase: Supercritical CO2 as the main mobile phase with a polar co-solvent (e.g., methanol, ethanol, or isopropanol).
-
Sample Preparation: Dissolve the this compound derivative in the co-solvent or a compatible solvent mixture to a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Co-solvent Gradient: A gradient of the co-solvent may be employed to optimize the separation, for example, starting from 5% and increasing to 40% over several minutes.
-
Detection Wavelength: As determined for the specific derivative.
-
Injection Volume: 5 µL
Data Analysis: The % ee is calculated using the same formula as for HPLC, based on the peak areas of the separated enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy offers a rapid method for determining enantiomeric purity without the need for chromatographic separation.
Instrumentation:
-
High-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
Materials:
-
NMR Tubes: Standard 5 mm NMR tubes.
-
Deuterated Solvent: Deuterated chloroform (CDCl3) is commonly used.
-
Chiral Shift Reagent: Lanthanide-based chiral shift reagents such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)3) or tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(tfc)3).
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5 mL of CDCl3 in an NMR tube. Acquire a standard 1H NMR spectrum. Then, add small, incremental amounts of the chiral shift reagent to the NMR tube, acquiring a spectrum after each addition until sufficient separation of the enantiomeric signals is observed.
NMR Acquisition Parameters:
-
Pulse Program: Standard 1H pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer. The ratio of the integrals directly reflects the ratio of the enantiomers in the sample.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Conclusion
The assessment of enantiomeric purity is a critical step in the development of chiral this compound derivatives. Chiral HPLC and SFC are powerful separation techniques that provide excellent resolution and sensitivity, with SFC offering advantages in speed and reduced environmental impact. NMR spectroscopy with chiral shift reagents provides a rapid, non-separative method for determining enantiomeric excess. The choice of the most appropriate technique will depend on the specific requirements of the analysis. For routine quality control and high-throughput screening, SFC is often the preferred method. For complex mixtures or when high sensitivity is required, HPLC coupled with mass spectrometry may be more suitable. NMR is a valuable tool for quick checks of enantiomeric purity and for mechanistic studies. By carefully selecting and optimizing the analytical method, researchers can ensure the quality and stereochemical integrity of their chiral this compound derivatives.
Safety Operating Guide
Proper Disposal of 5-Methylisochroman: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a procedural framework for the disposal of 5-Methylisochroman, emphasizing adherence to institutional and regulatory standards.
Immediate Safety Considerations
General Handling Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling any chemical.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Prevent the release of the chemical into the environment.
Step-by-Step Disposal Protocol
When a specific SDS is unavailable, the following general procedure should be followed in consultation with your institution's Environmental Health and Safety (EHS) department.
-
Characterization and Segregation:
-
Based on the chemical structure and any known reactivity of similar compounds, make a preliminary assessment of the potential hazards (e.g., flammability, corrosivity, reactivity, toxicity).
-
Do not mix this compound with other waste streams unless explicitly approved by your EHS office.
-
-
Waste Container Labeling:
-
Use a chemically resistant container that is compatible with this compound.
-
Clearly label the container with the full chemical name ("this compound"), the quantity, and the date of accumulation. Affix a "Hazardous Waste" label as required by your institution.
-
-
Storage Pending Disposal:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the container is tightly sealed to prevent leaks or spills.
-
-
Contacting Environmental Health and Safety (EHS):
-
Notify your institution's EHS office about the waste chemical that requires disposal.
-
Provide them with all available information about the compound, including its name, structure, and the process that generated the waste.
-
-
Arranging for Professional Disposal:
-
Your EHS department will coordinate with a licensed hazardous waste disposal company.
-
Follow all instructions provided by EHS for the final packaging and handover of the waste.
-
Experimental Protocols
As no specific experimental data for the disposal of this compound was found, no experimental protocols can be cited. The disposal procedure should be developed in strict accordance with your institution's established protocols for unknown or uncharacterized chemical waste.
Data Presentation
Due to the lack of a specific Safety Data Sheet, a table of quantitative data (e.g., physical and chemical properties, toxicity values) for this compound cannot be provided. It is imperative to avoid making assumptions about the properties of a chemical in the absence of verified data.
Mandatory Visualization
The following diagram illustrates the general workflow for the proper disposal of a laboratory chemical for which a specific Safety Data Sheet is not available.
Caption: General workflow for the disposal of a chemical with an unavailable SDS.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and procedures for hazardous waste disposal and contact your EHS department for guidance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
